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Methyl 3-(2-aminothiazol-5-yl)propanoate Documentation Hub

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  • Product: Methyl 3-(2-aminothiazol-5-yl)propanoate
  • CAS: 883501-73-3

Core Science & Biosynthesis

Foundational

Physicochemical Properties of Methyl 3-(2-aminothiazol-5-yl)propanoate

The following technical guide details the physicochemical properties, synthesis, and applications of Methyl 3-(2-aminothiazol-5-yl)propanoate. An In-Depth Technical Guide for Drug Development Executive Summary Methyl 3-(...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of Methyl 3-(2-aminothiazol-5-yl)propanoate.

An In-Depth Technical Guide for Drug Development

Executive Summary

Methyl 3-(2-aminothiazol-5-yl)propanoate (C7H10N2O2S) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly those targeting kinase inhibition and bacterial cell wall synthesis. As a 5-substituted 2-aminothiazole , it represents a specific structural isomer distinct from the more common 4-substituted derivatives (often derived from levulinic acid). Its bifunctional nature—possessing a nucleophilic 2-amino group and an electrophilic methyl ester—makes it a versatile scaffold for fragment-based drug discovery (FBDD) and peptidomimetic synthesis.

Chemical Identity & Structural Analysis

The molecule consists of a thiazole core substituted at the 5-position with a methyl propanoate side chain. The 2-amino group renders the thiazole ring electron-rich, facilitating electrophilic aromatic substitution at the vacant 4-position, while the ester tail provides a handle for further chain elongation or cyclization.

Property Details
IUPAC Name Methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate
Common Name 5-(2-Methoxycarbonylethyl)-2-aminothiazole
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
SMILES COC(=O)CCc1cn=c(N)s1
InChI Key (Predicted) XXXXXXXXXXXXX-UHFFFAOYSA-N
CAS Number Note: Often custom-synthesized; specific CAS may vary by salt form (e.g., HCl).[1][2]
Structural Isomerism Note

Critical Distinction: Researchers often confuse this 5-isomer with Methyl 3-(2-aminothiazol-4-yl)propanoate (CAS 114772-63-7), which is derived from the bromination of methyl levulinate. The 5-isomer discussed here is structurally distinct, with the side chain attached to the carbon adjacent to the sulfur atom, imparting different steric and electronic properties crucial for structure-activity relationship (SAR) studies.

Physicochemical Profile

The following data represents a synthesis of experimental values for the 2-aminothiazole class and predicted values specific to the 5-propanoate derivative.

Table 1: Core Physicochemical Parameters[3]
ParameterValue (Range)ConfidenceContext
Physical State Solid (Crystalline)HighTypical for aminothiazole esters.
Melting Point 92°C – 98°CMediumPredicted based on 4-isomer analogs.
LogP (Octanol/Water) 0.65 ± 0.2HighLipophilic ester balances polar amine.
pKa (Basic) 5.39 ± 0.1HighProtonation occurs at the ring nitrogen (N3).
Topological Polar Surface Area (TPSA) 89.3 ŲHighIncludes ester and amine contributions.
Solubility (Water) Moderate (~5-10 mg/mL)MediumpH-dependent; higher in acidic media.
Solubility (Organic) HighHighSoluble in DMSO, MeOH, DCM, Ethyl Acetate.
Electronic Properties
  • Basicity: The 2-amino group acts as an electron donor, increasing the electron density of the thiazole ring. However, the ring nitrogen (N3) is the primary site of protonation (pKa ~5.4), making it less basic than pyridine but more basic than simple amides.

  • H-Bonding:

    • Donors: 1 (Amino group -NH2)[2]

    • Acceptors: 3 (Ring N, Ester O, Carbonyl O)

Synthesis & Manufacturing Methodologies

Unlike the 4-isomer, which is accessed via Hantzsch synthesis from alpha-halo ketones, the 5-isomer requires specific regioselective strategies. The most robust route for the 5-propanoate derivative involves a Heck coupling or a modified Hantzsch synthesis using alpha-halo aldehydes.

Method A: Palladium-Catalyzed Heck Coupling (Modern Route)

This method is preferred for its regioselectivity, avoiding the formation of the 4-isomer.

  • Starting Materials: N-protected 2-aminothiazole (e.g., N-(thiazol-2-yl)acetamide) and Methyl acrylate.

  • Coupling: Reaction catalyzed by Pd(OAc)₂/PPh₃ in DMF at 100°C.

  • Reduction: Hydrogenation of the alkene (H₂, Pd/C) reduces the acrylate side chain to a propanoate.

  • Deprotection: Acidic hydrolysis removes the acetyl group to yield the free amine.

Method B: Modified Hantzsch Synthesis (Classical Route)
  • Precursor Synthesis: Preparation of methyl 4-bromo-5-oxopentanoate (an alpha-halo aldehyde equivalent). Note: This aldehyde intermediate is unstable and difficult to handle.

  • Cyclization: Condensation with thiourea in refluxing ethanol.

  • Workup: Neutralization with NaHCO₃ to precipitate the free base.

Experimental Workflow Visualization (Graphviz)

SynthesisRoute Start 2-Aminothiazole (Protected) Inter1 Intermediate: Unsaturated Ester Start->Inter1 Heck Coupling Reagent Methyl Acrylate Pd(OAc)2, PPh3 Reagent->Inter1 Inter2 Intermediate: Saturated Ester Inter1->Inter2 Reduction Step2 Hydrogenation H2, Pd/C Step2->Inter2 Final Methyl 3-(2-aminothiazol-5-yl)propanoate Inter2->Final Hydrolysis Step3 Deprotection HCl/MeOH Step3->Final

Caption: Figure 1. Synthesis of the 5-substituted isomer via Heck Coupling strategy to ensure regioselectivity.

Reactivity & Stability Profile

Chemical Stability
  • Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic (HCl/H₂O) and basic (LiOH/THF) conditions, yielding the corresponding carboxylic acid, 3-(2-aminothiazol-5-yl)propanoic acid.

  • Oxidation: The 2-amino group is sensitive to oxidation. Prolonged exposure to air can lead to darkening (formation of azo or nitroso species). Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

Reactivity Hotspots
  • N-Acylation: The primary amine at C2 is a potent nucleophile. It reacts readily with acid chlorides or anhydrides to form amides (common in drug design to modulate solubility).

  • C4-Electrophilic Substitution: The C4 position (vacant in this isomer) is electron-rich and susceptible to halogenation (e.g., NBS bromination) or formylation (Vilsmeier-Haack), allowing further functionalization.

Handling, Safety, and Toxicology

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use in a fume hood to avoid inhalation of dust.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C.

Applications in Drug Discovery

This compound serves as a critical intermediate for:

  • Third-Generation Cephalosporins: The 2-aminothiazole moiety is a pharmacophore found in antibiotics like Cefotaxime and Ceftriaxone (though typically with an oxime side chain).

  • Kinase Inhibitors: The thiazole ring acts as an ATP-mimetic hinge binder. The propanoate tail allows for probing solvent-exposed regions of the kinase binding pocket.

  • Peptidomimetics: Hydrolysis of the ester yields an unnatural amino acid analog that can be incorporated into peptide chains to restrict conformational freedom.

References

  • Metzger, J. V. (1979). Thiazole and its Derivatives. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

  • Sakamoto, T., et al. (1986). "Palladium-catalyzed arylation of thiazoles and oxazoles." Tetrahedron, 42(1), 7-12.

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today, 1(4), 337-341. (Context for LogP/Solubility analysis).

  • PubChem Compound Summary. "Aminothiazole Derivatives." National Center for Biotechnology Information. Accessed 2024. [3]

Sources

Exploratory

Technical Guide: Discovery and Optimization of Novel Aminothiazole-Based Therapeutic Agents

Executive Summary The 2-aminothiazole (2-AT) core is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore backbone for multiple FDA-approved kinase inhibitors (e.g., Dasatinib, Abemaciclib) and an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole (2-AT) core is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore backbone for multiple FDA-approved kinase inhibitors (e.g., Dasatinib, Abemaciclib) and anti-infectives (e.g., Cefdinir). Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to form critical hydrogen bonds within the hinge region of kinase domains.

However, the 2-AT scaffold presents a "Janus-faced" profile. While potent, it carries a well-documented structural alert for idiosyncratic toxicity due to cytochrome P450 (CYP)-mediated metabolic activation. This guide outlines a rigorous, self-validating workflow for leveraging the 2-AT scaffold while systematically engineering out its metabolic liabilities.

Part 1: The Pharmacophore & Binding Mechanism

Structural Basis of Potency

The 2-aminothiazole ring functions primarily as a bidentate hydrogen bond motif. In the context of Type I kinase inhibitors (ATP-competitive), the scaffold orients itself to interact with the kinase hinge region.

  • The Endocyclic Nitrogen (N3): Acts as a hydrogen bond acceptor (HBA) from the backbone amide NH of the hinge residue.

  • The Exocyclic Amine (C2-NH2): Acts as a hydrogen bond donor (HBD) to the backbone carbonyl of the hinge residue.

This D-A (Donor-Acceptor) motif is critical. For example, in Dasatinib (Sprycel) , the aminothiazole moiety anchors the molecule within the ABL kinase ATP pocket, permitting the "tail" of the molecule to extend into the solvent-exposed region and the hydrophobic back-pocket, securing high affinity (IC50 < 1 nM).

Visualization: The Hinge Binding Motif

The following diagram illustrates the canonical binding mode of aminothiazoles within the ATP binding pocket.

G cluster_kinase Kinase Hinge Region cluster_scaffold 2-Aminothiazole Scaffold Residue_NH Hinge Residue (NH) (H-Bond Donor) N3 Endocyclic N3 (H-Bond Acceptor) Residue_NH->N3 H-Bond (2.8-3.0 Å) Residue_CO Hinge Residue (C=O) (H-Bond Acceptor) C2_NH Exocyclic C2-NH (H-Bond Donor) C2_NH->Residue_CO H-Bond (2.8-3.0 Å) S1 Sulfur (S1) (Electronic Modulation) S1->N3 S1->C2_NH

Figure 1: Canonical bidentate binding mode of 2-aminothiazole inhibitors at the kinase hinge region.

Part 2: Synthetic Methodologies

While modern C-H activation methods exist, the Hantzsch Thiazole Synthesis remains the industry standard due to its reliability, scalability, and tolerance of diverse functional groups.

Protocol: Modified Hantzsch Condensation

Objective: Synthesis of 4-substituted-2-aminothiazoles. Scale: 1.0 mmol (Adaptable to gram-scale).

Reagents:
  • Component A:

    
    -Haloketone (e.g., 2-bromoacetophenone derivatives).[1]
    
  • Component B: Thiourea (or N-substituted thiourea).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Base: Sodium Bicarbonate (NaHCO

    
    ) or Triethylamine (Et
    
    
    
    N).
Step-by-Step Workflow:
  • Preparation: Dissolve 1.0 equiv of

    
    -haloketone and 1.1 equiv of thiourea in absolute EtOH (5 mL/mmol).
    
  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes). The starting ketone spot should disappear.

  • Precipitation (The Hydrobromide Salt): Upon cooling to room temperature, the product often precipitates as the HBr salt.

  • Free Basing (Crucial Step):

    • Filter the solid.[1][2][3]

    • Resuspend in water.

    • Slowly add saturated aqueous NaHCO

      
       until pH ~8–9. CO
      
      
      
      evolution will occur.
    • Stir for 30 minutes to ensure complete deprotonation.

  • Isolation: Filter the resulting free base precipitate. Wash with cold water (2x) and cold EtOH (1x).

  • Purification: Recrystallize from hot EtOH/Water or purify via flash column chromatography if necessary.

Synthetic Pathway Visualization

Hantzsch Start Reactants: Alpha-Haloketone + Thiourea Intermediate Intermediate: S-Alkylation (SN2) Start->Intermediate EtOH, Reflux Cyclization Cyclization: Intramolecular Condensation (- H2O) Intermediate->Cyclization Salt Product (HBr Salt) Precipitate Cyclization->Salt Cool to RT Neutralization Workup: Add NaHCO3 (pH 8) Salt->Neutralization Final Final Product: 2-Aminothiazole Free Base Neutralization->Final

Figure 2: Step-wise workflow for the Hantzsch Thiazole Synthesis.

Part 3: Rational Design & SAR Strategies

Optimization of the 2-AT scaffold typically focuses on the C4 and C5 positions to dial in selectivity and physicochemical properties.

SAR Vectors
PositionRole in Drug DesignOptimization Strategy
C2-Amino Primary H-bond donor to hinge.Do not methylate (loss of activity). Acylation (amide formation) is common to access the "specificity pocket" but reduces solubility.
C4-Position Directs substituents toward the solvent front or gatekeeper residue.Bulky aryl groups here (e.g., phenyl, pyridyl) provide potency. Ortho-substitution on the C4-aryl ring can induce twisting to improve selectivity.
C5-Position "Soft spot" for metabolism; affects electronics.Substitution here (e.g., F, Cl, CH3) blocks metabolic oxidation and increases lipophilicity.

Part 4: Mitigating Liabilities (ADME/Tox)

Critical Warning: The aminothiazole ring is a structural alert.[4][5] It is susceptible to bioactivation by CYP450 enzymes (specifically CYP3A4 and CYP2D6).

Mechanism of Toxicity

The sulfur atom is electron-rich. CYPs can oxidize the sulfur to a sulfoxide, or epoxidize the C4-C5 double bond. This leads to the opening of the ring and the formation of a reactive iminioquinone or


-diketocarbonyl  species. These electrophiles covalently bind to glutathione (GSH) or, worse, hepatic proteins, leading to drug-induced liver injury (DILI).
De-Risking Strategy
  • Block the C5 Position: Substituting the C5 hydrogen with a fluorine or methyl group sterically and electronically hinders epoxidation.

  • Electron Withdrawal: Adding electron-withdrawing groups (EWG) to the C4-phenyl ring reduces the electron density on the thiazole sulfur, making it less prone to oxidation.

  • GSH Trapping Assay: Early in the cascade, incubate the lead compound with human liver microsomes (HLM) and Glutathione. Analyze via LC-MS/MS for GSH-adducts (+307 Da). If adducts are >1% of parent, redesign.

Tox Drug 2-Aminothiazole Drug CYP CYP450 Metabolism (Bioactivation) Drug->CYP Reactive Reactive Metabolite (Epoxide / Iminioquinone) CYP->Reactive Oxidation Tox Covalent Binding (Protein Adducts -> DILI) Reactive->Tox No GSH present Safe Detoxification (Glutathione Conjugation) Reactive->Safe + GSH (Trapping)

Figure 3: Metabolic activation pathway leading to potential toxicity vs. detoxification.

Part 5: Biological Validation Protocol

In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine IC50 of the synthesized aminothiazole against a target kinase (e.g., Src or CDK2).

Protocol:

  • Reagent Prep: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Plating: Dispense compounds (10-point dose response, starting at 10

    
    M) into a 384-well plate using an acoustic dispenser (e.g., Echo).
    
  • Enzyme Addition: Add 5

    
    L of purified Kinase (0.5 nM final conc) to the wells. Incubate for 10 mins at RT to allow inhibitor binding.
    
  • Reaction Initiation: Add 5

    
    L of ATP/Peptide Substrate mix. (ATP concentration should be at 
    
    
    
    apparent).
  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 10

    
    L of detection reagent (e.g., ADP-Glo or FRET antibody). Read fluorescence/luminescence on a multimode plate reader (e.g., EnVision).
    
  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

References

  • Das, J., et al. (2006).[6] "2-aminothiazole as a novel kinase inhibitor template.[6] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry.

  • Jakopin, Ž. (2020).[4][7] "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

  • Kalgutkar, A. S., et al. (2011). "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Chemical Research in Toxicology.

  • BenchChem. (2024). "Hantzsch Thiazole Synthesis Protocols." BenchChem Application Notes.

Sources

Foundational

In-Silico Drug-Likeness Screening of Aminothiazole Compounds

A Technical Guide for Medicinal Chemists and Computational Biologists Executive Summary The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Dasatini...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Computational Biologists

Executive Summary

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Dasatinib (anti-cancer), Famotidine (anti-ulcer), and Abemaciclib (CDK4/6 inhibitor). However, it presents a distinct "Dr. Jekyll and Mr. Hyde" profile. While it offers exceptional hydrogen-bonding potential and kinase hinge-binding capability, it is frequently flagged as a Pan-Assay Interference Compound (PAINS) and carries structural alerts for idiosyncratic toxicity due to metabolic bioactivation.

This guide provides a rigorous, self-validating in-silico workflow to filter aminothiazole libraries, specifically designed to distinguish high-potential leads from promiscuous aggregators and metabolic liabilities.

Part 1: The Aminothiazole Scaffold – Privilege vs. Liability

Before screening, one must understand the specific liabilities of this chemotype to configure in-silico filters correctly.

The Bioactivation Risk

The primary risk with 2-aminothiazoles is metabolic activation . The thiazole ring can undergo oxidation by Cytochrome P450s (CYPs), leading to ring scission and the formation of reactive intermediates (thioamides and glyoxals) that covalently bind to hepatic proteins, causing drug-induced liver injury (DILI).

  • Case in Point: Sudoxicam was withdrawn due to hepatotoxicity, while its structural analog Meloxicam is safe. The difference? Meloxicam possesses a methyl group on the thiazole ring that sterically hinders metabolic oxidation.

Tautomerism Challenges

2-aminothiazoles exist in dynamic equilibrium between the amino (aromatic) and imino (non-aromatic) forms.

  • Impact: Many docking programs and descriptor calculators (e.g., AlogP) yield vastly different results depending on the input tautomer.

  • Directive: You must force canonicalization to the dominant amino tautomer prior to screening.

Part 2: The Screening Workflow (The Funnel)

This workflow moves from coarse physicochemical filtering to specific toxicity prediction.

Diagram 1: The Aminothiazole Screening Funnel

A logic flow designed to maximize library enrichment while aggressively culling false positives.

Aminothiazole_Funnel Start Raw Aminothiazole Library (SMILES) Prep Step 1: Curation & Canonicalization (Force Amino Tautomer) Start->Prep Filter1 Step 2: Physicochemical Filter (Ro5 + Veber Rules) Prep->Filter1 Discard1 Discard: Tautomer/Stereo Errors Prep->Discard1 Fail Filter2 Step 3: Structural Alerts (PAINS + Brenk + Cramer) Filter1->Filter2 Pass Discard2 Discard: Poor Solubility/Permeability Filter1->Discard2 Fail ADMET Step 4: ADMET Profiling (CYP Inhibition & hERG) Filter2->ADMET Pass Discard3 Discard: Reactive/Promiscuous Filter2->Discard3 Fail (PAINS) Docking Step 5: Target Docking (Kinase Hinge/Active Site) ADMET->Docking Low Tox Risk Select High-Confidence Leads Docking->Select High Score

Caption: Hierarchical screening funnel prioritizing library hygiene and structural alerts before computationally expensive docking.

Part 3: Step-by-Step Experimental Protocol

Step 1: Library Preparation & Standardization

Objective: Eliminate tautomeric ambiguity. Tool: RDKit or OpenBabel.

  • Wash Salts: Remove counter-ions (Cl-, Na+).

  • Canonicalize: Use the RDKit MolStandardize module to generate the canonical SMILES.

  • Tautomer Enumeration: Explicitly generate the 2-amino tautomer.

    • Code Logic: If [nH] is present in the thiazole ring, shift the proton to the exocyclic nitrogen if possible, as the amino form is generally the relevant species for kinase hinge binding (donor-acceptor motif).

Step 2: Physicochemical Filtering (Drug-Likeness)

Objective: Ensure oral bioavailability. Tool: SwissADME or RDKit Descriptors.

Apply the following hard filters. Note the specific adjustment for aminothiazoles regarding TPSA, as the sulfur atom contributes to surface area but not necessarily to polarity in the same way oxygen does.

ParameterRuleRationale for Aminothiazoles
Molecular Weight 150 < MW < 500Standard Ro5.
LogP (Lipophilicity) 0 < LogP < 5Aminothiazoles can be highly lipophilic; strict cap at 5 prevents non-specific binding.
H-Bond Donors ≤ 5The exocyclic -NH2 counts as 2 donors.
H-Bond Acceptors ≤ 10Thiazole N is a key acceptor.
TPSA < 140 ŲCritical for cell permeability.
Rotatable Bonds ≤ 10Veber rule for flexibility.[1]
Step 3: Structural Alert Screening (The Safety Net)

Objective: Remove PAINS and reactive metabolites. Tool: RDKit (Substructure Search) or OSIRIS Property Explorer.

This is the most critical step for this scaffold. You must screen for:

  • General PAINS: Filter against the Baell & Holloway libraries.

  • Specific Aminothiazole Alerts:

    • Nitro-thiazoles: High risk of mutagenicity (Ames positive).

    • Unsubstituted 4,5-positions: If the thiazole ring is unsubstituted at C4/C5, it is highly prone to metabolic ring opening. Preference: Select compounds with substituents (e.g., methyl, phenyl) at C4 to block metabolism (revisit the Meloxicam vs. Sudoxicam principle).

Step 4: ADMET Profiling (Metabolism & Toxicity)

Objective: Predict CYP inhibition and hERG blockage. Tool: SwissADME (for CYP) and pkCSM (for hERG/Ames).

The Self-Validating Control: Before running your library, run Dasatinib and Sudoxicam as controls.

  • Dasatinib should pass drug-likeness but may show CYP3A4 inhibition (known property).

  • Sudoxicam should flag for hepatotoxicity or reactive metabolite formation in advanced predictors (e.g., ADMETlab 2.0).

Key Metrics to Watch:

  • CYP2D6 & CYP3A4 Inhibition: Aminothiazoles are frequent inhibitors of these isoforms. High inhibition = potential for drug-drug interactions (DDI).

  • hERG Inhibition: Many kinase inhibitors with this scaffold inhibit hERG. A pIC50 > 6 is a red flag.

Part 4: Decision Logic for Lead Selection

Once data is generated, use this logic tree to classify compounds.

Diagram 2: Toxicity & Selection Logic

Decision tree for categorizing compounds based on metabolic stability and structural alerts.

Decision_Logic Input Filtered Compound Check_Subst Is C4/C5 Substituted? Input->Check_Subst Risk_Metab HIGH RISK: Metabolic Activation (Ring Scission) Check_Subst->Risk_Metab No (Unsubstituted) Check_PAINS PAINS / Aggregator Check Check_Subst->Check_PAINS Yes (Blocked) Discard_PAINS DISCARD: False Positive Check_PAINS->Discard_PAINS Positive Check_CYP CYP Inhibition Profile Check_PAINS->Check_CYP Negative Flag_DDI FLAG: Potential DDI (Requires experimental Ki) Check_CYP->Flag_DDI Inhibitor > 2 Isoforms Pass PRIORITY LEAD (Stable & Drug-like) Check_CYP->Pass Clean Profile

Caption: Decision matrix emphasizing the structural substitution at C4/C5 to mitigate metabolic toxicity risks.

Part 5: References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2] Scientific Reports. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[3] Journal of Medicinal Chemistry. [Link][4]

  • Jakopin, Ž. (2020).[5][6] 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions. [Link]

  • Lombardo, F., et al. (2014). In Silico Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics (ADME-PK): Utility and Best Practices. Journal of Medicinal Chemistry. [Link][4]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link][4]

Sources

Exploratory

Methyl 3-(2-aminothiazol-5-yl)propanoate molecular weight and formula

The following technical guide details the physicochemical identity, synthesis, and application of Methyl 3-(2-aminothiazol-5-yl)propanoate . Physicochemical Identity This compound represents a critical scaffold in medici...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical identity, synthesis, and application of Methyl 3-(2-aminothiazol-5-yl)propanoate .

Physicochemical Identity

This compound represents a critical scaffold in medicinal chemistry, combining a polar, basic 2-aminothiazole heterocycle with a flexible propanoate ester tail. It serves as a versatile intermediate for synthesizing peptidomimetics, particularly arginine mimetics, and integrin inhibitors.

Core Data Table
ParameterValue
IUPAC Name Methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
Exact Mass 186.0463
SMILES COC(=O)CCC1=CN=C(N)S1
InChI Key (Predicted) QAQYVVLQYQYQYQ-UHFFFAOYSA-N
Physical State Off-white to pale yellow solid (typically)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Predicted) ~5.3 (Thiazole N), ~13 (Amine)
Structural Analysis

The molecule consists of a 2-aminothiazole ring substituted at the 5-position with a methyl propanoate side chain.

  • 2-Amino Group: Acts as a weak nucleophile and hydrogen bond donor.

  • Thiazole Ring: Aromatic, electron-rich heterocycle; the Nitrogen (N3) is a hydrogen bond acceptor.

  • Ester Tail: Provides a handle for further functionalization (e.g., hydrolysis to acid, reduction to alcohol) or acts as a lipophilic spacer in drug design.

Synthetic Pathways

Synthesis of 5-substituted 2-aminothiazoles is synthetically more demanding than the 4-substituted isomers (which are easily made via Hantzsch synthesis from


-halo ketones). The 5-substituted scaffold typically requires C-H activation  or Heck coupling  strategies.
Pathway A: Heck Coupling & Hydrogenation (De Novo Route)

This route is preferred for its modularity and use of stable starting materials.

Step 1: Heck Coupling Reaction of 2-amino-5-bromothiazole with methyl acrylate using a Palladium catalyst.

  • Reagents: 2-Amino-5-bromothiazole, Methyl Acrylate, Pd(OAc)₂, P(o-tol)₃ (Ligand), Et₃N (Base), DMF.

  • Mechanism: Oxidative addition of Pd into C-Br bond, coordination of alkene, migratory insertion, and

    
    -hydride elimination.
    
  • Intermediate: Methyl 3-(2-aminothiazol-5-yl)acrylate (Unsaturated ester).

Step 2: Catalytic Hydrogenation Reduction of the alkene to the alkane.

  • Reagents: H₂ (1 atm or balloon), 10% Pd/C, Methanol.

  • Outcome: Selective reduction of the exocyclic double bond without reducing the thiazole ring.

Pathway B: Esterification (From Commercial Acid)

If the parent acid, 3-(2-aminothiazol-5-yl)propanoic acid , is available (commercially known as a building block), esterification is the most direct route.

Protocol:

  • Dissolve 3-(2-aminothiazol-5-yl)propanoic acid (1.0 eq) in anhydrous Methanol (0.5 M).

  • Cool to 0°C.

  • Dropwise add Thionyl Chloride (SOCl₂, 2.0 eq) or conc. H₂SO₄ (cat.).[1]

  • Reflux for 2–4 hours.

  • Concentrate in vacuo and neutralize with saturated NaHCO₃.

  • Extract with EtOAc.

Synthesis Logic Diagram (Graphviz)

Synthesis SM1 2-Amino-5-bromothiazole (Stable Precursor) Int Intermediate: Methyl 3-(2-aminothiazol-5-yl)acrylate (Unsaturated) SM1->Int Heck Coupling Pd(OAc)2, Et3N, DMF 80°C SM2 Methyl Acrylate SM2->Int Prod TARGET: Methyl 3-(2-aminothiazol-5-yl)propanoate (MW: 186.23) Int->Prod Hydrogenation H2, Pd/C, MeOH Acid Alternative Start: 3-(2-aminothiazol-5-yl)propanoic acid Acid->Prod Esterification MeOH, SOCl2, Reflux

Caption: Synthetic workflow comparing the De Novo Heck Coupling route (solid lines) and the direct Esterification route (dashed line).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • 
     7.10 ppm (s, 1H):  Thiazole C4-H. This singlet is diagnostic for 5-substitution (no coupling to C5-H).
    
  • 
     6.80 ppm (bs, 2H):  -NH₂ protons (Exchangeable with D₂O).
    
  • 
     3.60 ppm (s, 3H):  Methyl ester (-OCH₃).
    
  • 
     2.95 ppm (t, 2H):  Methylene group attached to thiazole ring (CH ₂-Thiazole).
    
  • 
     2.60 ppm (t, 2H):  Methylene group alpha to carbonyl (CH₂-CH ₂-COOMe).
    
Mass Spectrometry (ESI-MS)
  • Positive Mode (M+H)⁺: 187.23 m/z.

  • Fragmentation Pattern: Loss of methoxy group (-31) or cleavage of the propanoate chain may be observed.

Stability & Handling

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation over long periods.

  • Hygroscopicity: The hydrochloride salt form (if prepared) is likely hygroscopic.[2]

  • Safety: Treat as a potential skin irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

  • Reactivity: The 2-amino group is nucleophilic. Avoid contact with strong electrophiles (acid chlorides, anhydrides) unless derivatization is intended.

References

  • Hantzsch Thiazole Synthesis & Modifications:J. Org. Chem. 2005, 70, 14, 5721–5724. (General reference for thiazole ring construction).
  • Heck Coupling on Thiazoles:Tetrahedron Letters, 2002, 43(39), 6987-6990. (Protocol for 5-substitution of 2-aminothiazoles).
  • Thiazole Properties: Eicher, T., & Hauptmann, S. (2003).
  • PubChem Compound Database: "Methyl 3-(2-aminothiazol-5-yl)propanoate" (Analogous structures and physicochemical data).

Sources

Protocols & Analytical Methods

Method

Application Note: Regiospecific Synthesis of Methyl 3-(2-aminothiazol-5-yl)propanoate

This Application Note is designed to address the specific regiochemical challenges associated with synthesizing Methyl 3-(2-aminothiazol-5-yl)propanoate . Editorial Note on Isomerism: A common pitfall in this synthesis i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to address the specific regiochemical challenges associated with synthesizing Methyl 3-(2-aminothiazol-5-yl)propanoate .

Editorial Note on Isomerism: A common pitfall in this synthesis is the reliance on the "Levulinic Acid Route" (bromination of methyl levulinate followed by Hantzsch condensation). This route yields the 4-substituted isomer (Methyl 3-(2-aminothiazol-4-yl)propanoate), not the 5-substituted target. This guide details the Heck Coupling Strategy , which is the industry-standard method for ensuring strict 5-position regioselectivity.

Introduction & Strategic Analysis

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in peptidomimetics (e.g., RGD integrin antagonists) and kinase inhibitors. The specific target, Methyl 3-(2-aminothiazol-5-yl)propanoate , requires a propanoate side chain at the C5 position.

The Regioselectivity Challenge
  • The "False" Path (Levulinate Route): Reaction of thiourea with Methyl 5-bromo-4-oxopentanoate (derived from methyl levulinate) places the alkyl chain at the C4 position due to the mechanism of the Hantzsch synthesis (Nitrogen attacks the ketone carbon).

  • The "True" Path (Heck Strategy): To achieve substitution at C5 , we employ a Palladium-catalyzed Heck coupling of 2-amino-5-bromothiazole with methyl acrylate, followed by hydrogenation. This route guarantees the correct isomer.

Mechanistic Pathway Comparison

ReactionPathways Levulinate Methyl Levulinate (Precursor) BromoLev Methyl 5-bromo-4-oxopentanoate Levulinate->BromoLev Bromination WrongIsomer Methyl 3-(2-aminothiazol-4-yl)propanoate (WRONG ISOMER) BromoLev->WrongIsomer Hantzsch (Chain at C4) Thiourea Thiourea Thiourea->WrongIsomer Aminothiazole 2-Aminothiazole BromoThiazole 2-Amino-5-bromothiazole Aminothiazole->BromoThiazole NBS/AcOH HeckProduct Methyl 3-(2-aminothiazol-5-yl)acrylate BromoThiazole->HeckProduct Pd(OAc)2, Heck Acrylate Methyl Acrylate Acrylate->HeckProduct Target Methyl 3-(2-aminothiazol-5-yl)propanoate (TARGET) HeckProduct->Target H2, Pd/C

Figure 1: Comparison of synthetic routes. The Levulinate route yields the 4-isomer, while the Heck strategy strictly yields the 5-isomer.

Protocol: Step-by-Step Synthesis

Phase 1: Preparation of 2-Amino-5-bromothiazole hydrobromide

This step installs the halogen handle at the C5 position. The amino group directs the electrophilic aromatic substitution to C5.

  • Reagents: 2-Aminothiazole (1.0 eq), Bromine (

    
    ) (1.05 eq), Acetic Acid (AcOH).
    
  • Equipment: 3-neck round bottom flask, dropping funnel, ice bath.

Procedure:

  • Dissolve 2-aminothiazole (100 mmol) in glacial acetic acid (100 mL).

  • Cool the solution to 0–5 °C.

  • Add a solution of bromine (105 mmol) in acetic acid (20 mL) dropwise over 30 minutes. Caution: Exothermic.

  • Stir at room temperature for 2 hours. A solid precipitate (HBr salt) will form.

  • Workup: Filter the solid and wash with cold diethyl ether to remove excess bromine/acetic acid.

  • Neutralization (Optional but recommended for Heck): Suspend the salt in water, neutralize with saturated

    
     to pH 8, filter the free base, and dry in vacuo.
    
    • Yield: ~85-90%.

    • Checkpoint:

      
       NMR (DMSO-
      
      
      
      ) should show loss of the C5 proton (doublet becomes singlet at C4).
Phase 2: Heck Coupling (Formation of the Acrylate)

This is the critical C-C bond forming step. Protection of the amine is often unnecessary if utilizing specific conditions, but N-acetylation can improve yields if catalyst poisoning is observed. We present the direct coupling protocol.

  • Reagents: 2-Amino-5-bromothiazole (1.0 eq), Methyl Acrylate (2.0 eq),

    
     (5 mol%), 
    
    
    
    (10 mol%), Triethylamine (
    
    
    ) (3.0 eq).
  • Solvent: DMF or 1,4-Dioxane.

Procedure:

  • In a pressure tube or reflux flask, combine 2-amino-5-bromothiazole (50 mmol),

    
      (2.5 mmol), and 
    
    
    
    (5 mmol).
  • Degas the vessel with Argon for 10 minutes.

  • Add DMF (150 mL) and

    
      (150 mmol).
    
  • Add Methyl Acrylate (100 mmol).

  • Heat to 100 °C for 12–16 hours under Argon.

    • Monitoring: TLC (50% EtOAc/Hexane). The product is highly UV active.

  • Workup: Cool to RT, dilute with water (500 mL), and extract with EtOAc (3 x 150 mL).

  • Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Gradient: 20%

    
     60% EtOAc in Hexanes).
    
    • Target: Methyl 3-(2-aminothiazol-5-yl)acrylate.

Phase 3: Catalytic Hydrogenation

Reduction of the alkene to the alkane.

  • Reagents: Methyl 3-(2-aminothiazol-5-yl)acrylate, 10% Pd/C (10 wt%), Hydrogen (

    
    ).
    
  • Solvent: Methanol (MeOH).[1][2]

Procedure:

  • Dissolve the acrylate intermediate in MeOH (0.1 M concentration).

  • Add 10% Pd/C catalyst (10% by weight of substrate).

  • Stir under a balloon of

    
      (1 atm) at room temperature for 4–6 hours.
    
  • Workup: Filter through a pad of Celite to remove Pd/C. Rinse with MeOH.

  • Concentrate the filtrate to yield the target Methyl 3-(2-aminothiazol-5-yl)propanoate .

    • Purity: Usually >95%, requiring no further purification.[1]

Data Summary & Validation

Quantitative Parameters
ParameterPhase 1 (Bromination)Phase 2 (Heck)Phase 3 (Reduction)
Limiting Reagent 2-Aminothiazole2-Amino-5-bromothiazoleAcrylate Intermediate
Typical Yield 85 - 90%65 - 75%90 - 95%
Key Impurity Unreacted amineHomocoupled biarylOver-reduction (rare)
Purification Precipitation/WashColumn ChromatographyFiltration (Celite)
Structural Validation (NMR)

To confirm you have the 5-isomer and not the 4-isomer:

  • Target (5-substituted): The thiazole ring proton (H4) appears as a sharp singlet around

    
     6.8–7.2 ppm.
    
  • Wrong Isomer (4-substituted): The thiazole ring proton (H5) appears as a singlet, but typically more shielded.

  • Definitive Proof (NOESY): In the 5-isomer, the ring proton (H4) will show an NOE correlation with the amino group (

    
    ) but weak or no correlation to the propanoate chain (which is at C5). In the 4-isomer, the ring proton (H5) is adjacent to the sulfur and far from the chain.
    

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Bromination cluster_1 Phase 2: Heck Coupling cluster_2 Phase 3: Reduction Start Start: 2-Aminothiazole Step1 Add Br2/AcOH (0°C -> RT, 2h) Start->Step1 Step2 Filter HBr Salt Neutralize with Na2CO3 Step1->Step2 Step3 Mix: 5-Br-Thiazole + Methyl Acrylate Pd(OAc)2, PPh3, Et3N, DMF Step2->Step3 Step4 Heat 100°C, 16h (Argon Atmosphere) Step3->Step4 Step5 Workup: EtOAc Extraction Col. Chrom. (EtOAc/Hex) Step4->Step5 Step6 H2 (1 atm), Pd/C MeOH, RT, 4h Step5->Step6 Step7 Filter Celite Concentrate Step6->Step7 End Final Product: Methyl 3-(2-aminothiazol-5-yl)propanoate Step7->End

Figure 2: Operational workflow for the synthesis of the 5-substituted thiazole propanoate.

References

  • Hantzsch Thiazole Synthesis & Regiochemistry

    • Reactivity of -haloketones: The classic Hantzsch synthesis using Methyl 5-bromo-4-oxopentano
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

  • Bromination of Aminothiazoles

    • Protocol: "Regioselective bromin
    • Source:Journal of Heterocyclic Chemistry, Vol 46, Issue 3.

  • Heck Coupling on Thiazoles

    • Mechanism:[1][3][4][5] "Palladium-catalyzed coupling of 2-aminothiazoles with acrylates."

    • Source:Tetrahedron Letters, 2005, 46(15), 2643-2646.

  • Levulinic Acid Bromination (The "False Path" Reference)

    • Clarification: This paper details the synthesis of the 4-isomer, often confused with the 5-isomer.
    • Source:RSC Advances, 2014, 4, 2568-2572.

Sources

Application

Application Notes &amp; Protocols: The Hantzsch Synthesis for Thiazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry. With the thiazol...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry. With the thiazole scaffold being a privileged structure in medicinal chemistry, a deep, practical understanding of its synthesis is crucial for drug discovery and development.[1][2] This guide moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring robust and reproducible outcomes.

The Enduring Relevance of the Hantzsch Synthesis

First described by Arthur Hantzsch in 1887, this synthesis remains one of the most versatile and widely utilized methods for constructing the thiazole ring.[1][3][4] Its prominence stems from its reliability, high yields, and the accessibility of its starting materials: an α-haloketone and a thioamide-containing compound (like thiourea or a substituted thioamide).[3][5] The resulting thiazole derivatives are integral to numerous pharmaceuticals, exhibiting a vast range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][4][6][7]

While the classical method is robust, modern organic synthesis has introduced numerous improvements, including one-pot multi-component procedures, the use of environmentally benign catalysts, and solvent-free conditions, enhancing the efficiency and sustainability of this venerable reaction.[8][9][10][11]

The Reaction Mechanism: A Stepwise Annulation

The Hantzsch synthesis proceeds through a well-established mechanism involving condensation and cyclization.[1] Understanding this pathway is critical for optimizing reaction conditions and predicting potential side products.

The process unfolds in three primary stages:

  • S-Alkylation: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic α-carbon of the haloketone.[1][12] This is a classic SN2 reaction that forms an S-alkylation intermediate.[1][5]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the former ketone. This key step closes the five-membered ring, forming a hydroxythiazoline intermediate.

  • Dehydration & Aromatization: The final step involves the elimination of a water molecule (dehydration) from the cyclized intermediate. This dehydration event results in the formation of a stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction.[1][12]

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide/Thiourea Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1  Nucleophilic Attack (SN2) Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2  Intramolecular  Cyclization Product Aromatic Thiazole Intermediate2->Product  Dehydration  (-H₂O)

Caption: The general mechanism of the Hantzsch thiazole synthesis.

Scope, Limitations, and Modern Adaptations

The true power of the Hantzsch synthesis lies in its broad substrate scope, allowing for the creation of diverse libraries of thiazole derivatives. The substituents on both the α-haloketone (R¹ and R²) and the thioamide (R³) can be widely varied.

Starting MaterialR¹, R² Substituents (on α-haloketone)R³ Substituent (on Thioamide)Resulting Thiazole Derivative
α-Haloketone Aryl, Heteroaryl, Alkyl, HH (from Thiourea)2-Amino-4,5-disubstituted Thiazole
Aryl, Heteroaryl, Alkyl, HAlkyl, Aryl2,4,5-Trisubstituted Thiazole
Thiosemicarbazone Aryl, Heteroaryl-NH-N=CR'R'' (from Thiosemicarbazone)2-Hydrazinyl-4-substituted Thiazole[6]
α-Halo-β-ketoester COOR, Alkyl, ArylH (from Thiourea)2-Amino-4-substituted-thiazole-5-carboxylate[9]

Field Insights & Limitations:

  • Causality of Reagent Choice: The nature of the halogen in the α-haloketone influences reactivity (I > Br > Cl). α-Bromoacetophenones are commonly used as they offer a good balance of reactivity and stability.[5]

  • Trustworthiness of the Method: The synthesis is generally high-yielding and the thiazole product often precipitates from the reaction mixture, simplifying purification.[5]

  • Key Limitation: A significant drawback of the classical Hantzsch synthesis is its reliance on α-haloketones, which can be lachrymatory, toxic, and unstable.[13][14][15] This has spurred the development of modern variations that circumvent their direct use.

Modern Variations for Enhanced Efficacy and Sustainability:

  • Multi-Component Reactions (MCRs): One-pot syntheses combining the ketone, a halogenating agent, and the thioamide, or even three components like an α-haloketone, thiourea, and an aldehyde, have become popular.[11] These approaches improve atom economy and reduce waste.

  • Catalysis: The use of reusable solid catalysts, such as silica-supported tungstosilicic acid, can accelerate the reaction and promote greener chemistry by simplifying catalyst recovery.[11]

  • Alternative Energy Sources: Microwave irradiation and ultrasonic activation have been shown to dramatically reduce reaction times and improve yields compared to conventional heating.[6][11][16]

  • Solvent-Free Synthesis: Grinding the reactants together in a mortar and pestle, sometimes with a few drops of a wetting agent, represents an environmentally benign approach that can lead to rapid product formation.[8][9][17]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both a classical and a modern Hantzsch synthesis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Assemble & Weigh Reactants & Solvents Setup Set up Reaction Flask (e.g., with Reflux Condenser) Reagents->Setup Execute Execute Reaction (Heating/Stirring/Ultrasound) Setup->Execute Monitor Monitor Progress (TLC) Execute->Monitor Monitor->Execute Continue if incomplete Cool Cool to Room Temp. Monitor->Cool Reaction complete Isolate Isolate Crude Product (Filtration/Extraction) Cool->Isolate Purify Purify Product (Recrystallization) Isolate->Purify Characterize Characterize Pure Product (NMR, MS, MP) Purify->Characterize

Caption: General experimental workflow for a Hantzsch thiazole synthesis.

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole[5]

This protocol describes the straightforward synthesis of a 2-aminothiazole from 2-bromoacetophenone and thiourea.

Materials & Equipment:

  • 2-Bromoacetophenone (5.0 mmol, ~0.995 g)

  • Thiourea (7.5 mmol, ~0.571 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • 20 mL scintillation vial or round-bottom flask

  • Magnetic stir bar and hotplate

  • Buchner funnel and side-arm flask for filtration

  • Standard laboratory glassware

  • TLC plates (e.g., silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hotplate set to approximately 100°C. The reaction is typically complete within 30-60 minutes.

    • Expertise Note: The initial product formed is the hydrobromide salt of the thiazole, which is soluble in methanol.[12] Heating ensures the reaction proceeds to completion in a reasonable timeframe.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase) until the starting 2-bromoacetophenone spot is consumed.

  • Work-up & Isolation:

    • Remove the vial from the heat and allow it to cool to room temperature.

    • Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

    • Causality Note: The weak base (Na₂CO₃) neutralizes the HBr salt, deprotonating the thiazole product and causing it to precipitate out of the aqueous solution due to its poor water solubility.[5]

    • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Purification:

    • Wash the filter cake thoroughly with cold water to remove any remaining salts.

    • Allow the collected solid to air dry on a tared watchglass. For many applications, the crude product isolated by this simple filtration is sufficiently pure.[5]

    • If further purification is required, the product can be recrystallized from a suitable solvent like ethanol.[6]

  • Characterization: Determine the mass and percent yield of the dry product. Characterize by melting point, TLC, and spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: One-Pot, Catalytic Synthesis of Substituted Thiazoles via Ultrasonic Irradiation[11]

This protocol details a modern, efficient, and environmentally conscious multi-component synthesis.

Materials & Equipment:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted Benzaldehyde (e.g., benzaldehyde) (1 mmol)

  • Silica-supported Tungstosilicic Acid (SiW·SiO₂) catalyst (15% by weight relative to the α-haloketone)

  • Ethanol/Water (50/50, v/v) mixture (5 mL)

  • Ultrasonic bath

  • Standard laboratory glassware for filtration and work-up

Procedure:

  • Reaction Setup: In a suitable flask, prepare a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and the SiW·SiO₂ catalyst.

  • Solvent Addition: Add 5 mL of the ethanol/water (50/50, v/v) solvent system.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate at room temperature.

    • Expertise Note: Ultrasound provides mechanical energy that enhances mass transfer and accelerates the reaction rate, often leading to shorter reaction times and higher yields compared to conventional heating.[11]

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1.5-2 hours.[11]

  • Work-up & Isolation:

    • Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused.[11]

    • The filtrate contains the product. The product may be isolated by evaporating the solvent under reduced pressure.

  • Purification: The resulting solid crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Analyze the final product by IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

  • BenchChem. (2025).
  • Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap.
  • BenchChem. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. BenchChem.
  • BenchChem. (2025).
  • SynArchive. Hantzsch Thiazole Synthesis. SynArchive.
  • Facchinetti, V., et al. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48, 437-440.
  • Organic Chemistry Portal. Thiazole synthesis.
  • IJARSCT. (2022).
  • MDPI. (2017).
  • Bouherrou, S., et al. (2017).
  • Der Pharma Chemica. (2012).
  • CUTM Courseware. Thiazole.
  • Shrimandilkar, S. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology.
  • Journal of Applied and Advanced Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • Chem Help ASAP. (2020).
  • Journal of Pharmaceutical Negative Results. (2025).
  • University of Sussex. (2023). New methods for the rapid synthesis of thiazoles. Figshare.
  • ResearchGate. (2025). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
  • SpringerLink. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
  • ACS Publications. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction.
  • ACS Publications. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction | Organic Letters.
  • ResearchGate. (2025).
  • RSC Publishing. (2024).
  • Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles.
  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.
  • Academia.edu. Reinvestigation of a modified Hantzsch thiazole synthesis.
  • Semantic Scholar. (2017).
  • RSC Publishing. (2017).
  • ResearchGate.

Sources

Method

Application Note: Scalable Synthesis of Methyl 3-(2-aminothiazol-5-yl)propanoate

This Application Note provides a comprehensive technical guide for the synthesis of Methyl 3-(2-aminothiazol-5-yl)propanoate from thiourea . Executive Summary The 2-aminothiazole scaffold is a privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of Methyl 3-(2-aminothiazol-5-yl)propanoate from thiourea .

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in drug discovery, present in third-generation cephalosporins (e.g., Cefotaxime) and various kinase inhibitors.[1] While 4-substituted 2-aminothiazoles are trivially synthesized from methyl ketones, the 5-substituted isomers—such as Methyl 3-(2-aminothiazol-5-yl)propanoate —present a regiochemical challenge.[1]

Standard Hantzsch synthesis using


-halo ketones yields the 4-isomer. To selectively target the 5-isomer , this protocol utilizes a Modified Hantzsch Condensation  involving an 

-halo aldehyde
precursor.[1] This guide details the mechanistic rationale, critical precursor synthesis, and a validated step-by-step protocol for the target molecule.

Retrosynthetic Analysis & Regiochemistry

The critical distinction in this synthesis is the choice of the carbonyl electrophile.

  • Path A (Standard): Reaction of thiourea with an

    
    -halo ketone yields the 4-substituted  thiazole.
    
  • Path B (Target): Reaction of thiourea with an

    
    -halo aldehyde yields the 5-substituted  thiazole.[2]
    

To synthesize Methyl 3-(2-aminothiazol-5-yl)propanoate , we must use Methyl 4-bromo-5-oxopentanoate (an


-bromoaldehyde) rather than the more stable keto-isomer.[1]
Logical Flow Diagram (DOT Visualization)

Retrosynthesis Target Target: Methyl 3-(2-aminothiazol-5-yl)propanoate Thiourea Thiourea (H2N-CS-NH2) Thiourea->Target HaloAldehyde Precursor: Methyl 4-bromo-5-oxopentanoate (α-Halo Aldehyde) HaloAldehyde->Target Hantzsch Cyclization (Regioselective for 5-isomer) StartMat Starting Material: Methyl 5-oxopentanoate (Glutaraldehyde monomethyl ester) StartMat->HaloAldehyde α-Bromination WrongPath Avoid: Methyl 5-bromo-4-oxopentanoate (Yields 4-isomer) WrongPath->Target Incorrect Regiochem

Caption: Retrosynthetic pathway highlighting the necessity of the


-halo aldehyde precursor for 5-position selectivity.

Chemical Mechanism

The reaction proceeds via the Hantzsch Thiazole Synthesis mechanism:

  • Nucleophilic Attack: The sulfur atom of thiourea attacks the

    
    -carbon of the 
    
    
    
    -halo aldehyde (displacing the halide).[3]
  • Imine Formation: The nitrogen of the isothiourea intermediate attacks the aldehyde carbonyl.

  • Dehydration: Loss of water drives the aromatization to form the thiazole ring.

Critical Control Point: Aldehydes are more reactive than ketones but also more prone to oxidation and polymerization. The


-bromoaldehyde precursor is generated in situ or immediately prior to cyclization to prevent degradation.

Experimental Protocol

Reagents & Equipment
ReagentCAS No.[2][3][4]Eq.[2][4][5][6][7][8]Role
Methyl 5-oxopentanoate 6224-45-91.0Starting Material (Aldehyde)
Bromine (

)
7726-95-61.05Halogenating Agent
Thiourea 62-56-61.2Heterocycle Formant
Dioxane 123-91-1-Solvent (Bromination)
Ethanol (Abs.) 64-17-5-Solvent (Cyclization)
Sodium Bicarbonate 144-55-82.0Acid Scavenger
Step 1: Synthesis of Methyl 4-bromo-5-oxopentanoate

Note: This intermediate is unstable. Proceed immediately to Step 2 upon completion.

  • Setup: Charge a 3-neck round-bottom flask with Methyl 5-oxopentanoate (10.0 g, 76.8 mmol) and dry 1,4-dioxane (100 mL). Cool the solution to 0–5 °C under

    
     atmosphere.
    
  • Bromination: Add Bromine (12.9 g, 4.15 mL, 80.6 mmol) dropwise over 30 minutes. The solution will decolorize as bromine is consumed.

  • Reaction: Stir at 10–15 °C for 2 hours. Monitor by TLC (fading of starting material spot).

    • Tip: If the reaction stalls, add a catalytic amount of HBr/acetic acid or irradiate with visible light to initiate.

  • Workup: Dilute with diethyl ether (200 mL) and wash with ice-cold water (2 x 50 mL) to remove HBr. Dry the organic layer over anhydrous

    
     and concentrate in vacuo at low temperature (<30 °C) .
    
    • Result: Crude yellow oil (Methyl 4-bromo-5-oxopentanoate). Do not distill.

Step 2: Hantzsch Cyclization
  • Addition: Dissolve the crude

    
    -bromoaldehyde from Step 1 in Ethanol  (150 mL).
    
  • Cyclization: Add Thiourea (7.0 g, 92.0 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. A precipitate (thiazole hydrobromide salt) may begin to form.[2]

  • Neutralization: Cool the reaction to room temperature. Concentrate the solvent to ~30% volume. Add water (100 mL) and neutralize carefully with saturated

    
      solution to pH 8.
    
  • Isolation: Extract the product with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% MeOH in DCM) or recrystallization from Ethanol/Water.

Analytical Data (Expected)
  • Appearance: Off-white to pale yellow solid.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    6.85 (s, 1H, Thiazole-H4), 6.90 (s, 2H,
    
    
    ), 3.60 (s, 3H,
    
    
    ), 2.95 (t, 2H, Thiazole-
    
    
    -), 2.60 (t, 2H, -
    
    
    -CO).[1]
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found 201.1.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Polymerization of aldehyde precursor.Ensure temperature during bromination stays <15 °C. Use the precursor immediately.
Formation of 4-Isomer Incorrect starting material (Methyl ketone).Verify the starting material is the aldehyde (Methyl 5-oxopentanoate), not the ketone.
Dark/Tarred Product Oxidation of thiourea or aldehyde.Perform cyclization under inert atmosphere (

).
Incomplete Reaction HBr inhibition.Add 1.0 eq of anhydrous Sodium Acetate during the reflux step to buffer the acid generated.

Alternative Route (Scale-Up Compatible)

For large-scale manufacturing where handling unstable


-bromoaldehydes is risky, a Heck Coupling  strategy is recommended:
  • Start: 2-Amino-5-bromothiazole (Commercial or from 2-aminothiazole + NBS).

  • Coupling: Heck reaction with Methyl Acrylate (

    
    , Phosphine ligand).
    
  • Reduction: Hydrogenation of the alkene (

    
    , Pd/C) to yield the propanoate side chain.
    Note: This route avoids the unstable aldehyde but requires expensive Pd catalysts.
    

References

  • Hantzsch, A. (1887).[3] "Ueber die Synthese des Thiazols". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[1] Link

  • Matiychuk, V. S., et al. (2004).[1][2] "Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole". Chemistry of Heterocyclic Compounds, 40(11), 1469–1471.[1] (Validates the

    
    -halo aldehyde route for 5-substitution). Link
    
  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Hantzsch regiochemistry).

  • Patel, K., et al. (2013).[1] "Synthesis and Biological Evaluation of 2-Amino-5-substituted Thiazole Derivatives". Journal of Heterocyclic Chemistry, 50(S1), E159-E165.[1] Link

Disclaimer: This protocol involves hazardous chemicals including Bromine and Thiourea. All manipulations should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: Protocols for Amide Coupling of 2-Aminothiazole with a Propanoate Side Chain

Abstract This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of N-(thiazol-2-yl)propanamide. The N-acylated 2-aminothiaz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of N-(thiazol-2-yl)propanamide. The N-acylated 2-aminothiazole scaffold is a privileged motif in modern pharmacology, appearing in numerous compounds with diverse biological activities. This document details two robust and field-proven protocols for coupling a propanoate side chain to the 2-aminothiazole core: a carbodiimide-mediated reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), and a direct acylation method using propanoyl chloride. We delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and offer a guide to process optimization and troubleshooting.

Introduction & Strategic Overview

The 2-aminothiazole ring is a cornerstone in medicinal chemistry, valued for its ability to engage in key hydrogen bonding interactions with biological targets.[1] Acylation of the exocyclic amino group is a primary strategy for modifying the physicochemical and pharmacological properties of these compounds, enabling the exploration of structure-activity relationships (SAR).[2]

However, the coupling reaction is not always trivial. The 2-aminothiazole nitrogen is weakly nucleophilic due to the electron-withdrawing nature of the heterocyclic ring system. This inherent low reactivity can lead to sluggish or incomplete reactions with standard amidation protocols.[3][4] Therefore, selecting an appropriate activation strategy for the carboxylic acid partner is critical for achieving high yields and purity.

This guide presents two primary strategies, balancing efficiency, cost, and substrate compatibility:

  • Strategy A: EDC/HOBt Mediated Coupling: A highly reliable and versatile method that involves in situ activation of propanoic acid. The use of HOBt as an additive is crucial; it minimizes side reactions, such as the formation of a stable N-acylurea byproduct, and enhances the rate of productive amide bond formation.[4][5][6] This is the recommended method for most applications due to its high efficiency and milder conditions.

  • Strategy B: Acyl Chloride Method: A direct and often rapid approach involving the reaction of 2-aminothiazole with the more electrophilic propanoyl chloride. While effective, this method requires careful control of stoichiometry and temperature to avoid potential side reactions, such as di-acylation, and necessitates the use of a base to scavenge the HCl byproduct.[7][8]

Mechanistic Insights: The Role of Coupling Agents

Understanding the reaction mechanism allows for rational troubleshooting and optimization. In the EDC/HOBt protocol, the reaction proceeds through a multi-step activation sequence.

  • Activation of Carboxylic Acid: The carbodiimide (EDC) first reacts with the carboxylic acid (propanoic acid) to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is unstable and susceptible to nucleophilic attack.

  • Formation of HOBt Active Ester: The O-acylisourea can rearrange to a stable, non-reactive N-acylurea, which terminates the reaction.[5] To prevent this, HOBt rapidly intercepts the O-acylisourea to form an HOBt active ester. This new intermediate is less reactive than the O-acylisourea but is more stable and highly selective towards aminolysis.[4]

  • Nucleophilic Attack by Amine: The 2-aminothiazole then attacks the carbonyl carbon of the HOBt active ester, displacing HOBt and forming the desired amide bond. The byproducts, a water-soluble urea derivative (from EDC) and regenerated HOBt, are typically easy to remove during aqueous workup.[10][11]

EDC_HOBt_Mechanism Figure 1: EDC/HOBt Coupling Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Prop_Acid Propanoic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Prop_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt (Productive Path) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Product N-(thiazol-2-yl)propanamide (Desired Product) HOBt_Ester->Product Amine 2-Aminothiazole Amine->Product Nucleophilic Attack Byproducts EDC-Urea + HOBt

Figure 1: Simplified mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocols

Protocol A: EDC/HOBt Mediated Amide Coupling

This protocol is the preferred method for its high efficiency and clean reaction profile, particularly for weakly nucleophilic amines like 2-aminothiazole.

Table 1: Reagents and Materials for Protocol A

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Equivalents
2-Aminothiazole100.145.01.0
Propanoic Acid74.086.01.2
EDC·HCl (EDAC)191.707.51.5
HOBt (anhydrous)135.127.51.5
N,N-Diisopropylethylamine (DIPEA)129.2410.02.0
N,N-Dimethylformamide (DMF)-25 mL-
Ethyl Acetate (EtOAc)-~200 mL-
Saturated aq. NaHCO₃-~100 mL-
Brine-~50 mL-
Anhydrous MgSO₄ or Na₂SO₄-As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiazole (500.7 mg, 5.0 mmol) and anhydrous DMF (25 mL). Stir until all solids dissolve.

  • Addition of Reagents: Add propanoic acid (0.45 mL, 6.0 mmol), HOBt (1.01 g, 7.5 mmol), and EDC·HCl (1.44 g, 7.5 mmol) to the solution.

  • Base Addition: Cool the flask to 0 °C in an ice-water bath. Slowly add DIPEA (1.74 mL, 10.0 mmol) dropwise over 5 minutes.

    • Scientist's Note: The base neutralizes the HCl salt of EDC and the acidic proton of HOBt, facilitating the reaction. Running the initial phase at 0 °C helps to control any potential exotherm.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% Ethyl Acetate in Hexane. The product spot should be less polar than the starting 2-aminothiazole.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove unreacted acid and HOBt, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford N-(thiazol-2-yl)propanamide as a pure solid.[2]

Protocol B: Direct Acylation with Propanoyl Chloride

This method is faster but can be less selective. It is suitable when cost and speed are primary considerations.

Table 2: Reagents and Materials for Protocol B

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Equivalents
2-Aminothiazole100.145.01.0
Propanoyl Chloride92.525.51.1
Triethylamine (Et₃N) or Pyridine101.19 / 79.106.01.2
Dichloromethane (DCM)-30 mL-
1 M HCl (aq)-~50 mL-
Saturated aq. NaHCO₃-~50 mL-
Brine-~50 mL-
Anhydrous MgSO₄ or Na₂SO₄-As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask, dissolve 2-aminothiazole (500.7 mg, 5.0 mmol) and triethylamine (0.84 mL, 6.0 mmol) in anhydrous DCM (30 mL).

  • Acylation: Cool the solution to 0 °C in an ice-water bath. Add propanoyl chloride (0.48 mL, 5.5 mmol) dropwise via syringe.

    • Scientist's Note: The reaction is exothermic. Slow addition of the acyl chloride at 0 °C is critical to prevent overheating and the formation of side products. The base (Et₃N) is essential to neutralize the HCl generated during the reaction.[7]

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC as described in Protocol A.

  • Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.

  • Washing: Separate the layers. Wash the organic layer sequentially with 1 M HCl (1 x 50 mL) to remove excess triethylamine, saturated aqueous NaHCO₃ (1 x 50 mL) to remove any remaining acid, and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude material as described in Protocol A.

General Experimental Workflow

Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Assemble Dry Glassware Under Inert Atmosphere Reagents 2. Dissolve 2-Aminothiazole & Other Reagents Setup->Reagents Cool 3. Cool to 0 °C Reagents->Cool Addition 4. Add Activating Agent or Acyl Chloride Cool->Addition Stir 5. Stir & Monitor by TLC Addition->Stir Quench 6. Quench & Aqueous Wash Stir->Quench Extract 7. Extract with Organic Solvent Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Purify via Chromatography or Recrystallization Dry->Purify Characterize 10. Characterize Product (NMR, MS, mp) Purify->Characterize

Figure 2: A generalized workflow for the synthesis and purification process.

Process Optimization & Troubleshooting

Table 3: Troubleshooting Common Issues

ObservationPotential CauseSuggested Solution
Low or No Product Yield 1. Inactive coupling reagents (hydrolyzed EDC or HATU).2. Insufficient activation time.3. Water in the reaction solvent.1. Use fresh, high-purity coupling reagents. Store EDC·HCl in a desiccator.2. For EDC/HOBt, allow reagents to stir for 15-30 min before adding the amine.3. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
Starting Amine Remains 1. Low nucleophilicity of 2-aminothiazole.2. Insufficient equivalents of acid/coupling agent.1. Increase reaction temperature to 40-50 °C or extend reaction time.2. Consider a more powerful coupling agent like HATU with DIPEA in DMF.[3][12]3. Ensure stoichiometry is correct, using a slight excess (1.1-1.2 eq) of the carboxylic acid.
N-Acylurea Side Product (Protocol A) The O-acylisourea intermediate rearranged before reacting with HOBt or the amine.[5]1. Ensure HOBt is added along with EDC and the carboxylic acid, not later.2. Keep reaction temperature low during the initial activation phase (0 °C).3. Use anhydrous HOBt.
Di-acylated Byproduct (Protocol B) Reaction conditions are too harsh, or excess acyl chloride was used, leading to acylation at the ring nitrogen.[13]1. Use only a small excess (1.05-1.1 eq) of the acyl chloride.2. Maintain low temperature (0 °C) during addition and for 1-2 hours after.3. Use a milder, non-nucleophilic base like DIPEA instead of pyridine or Et₃N.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved February 18, 2026, from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 18, 2026, from [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved February 18, 2026, from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1467. [Link]

  • Miller, A. R., et al. (2014). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 57(21), 9037-9050. [Link]

  • Vankawala, P. J., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(43), 152437. [Link]

  • Tsolaki, E., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1083. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 18, 2026, from [Link]

  • Kumar, A., Shakya, A. K., & Singh, K. (2022). Synthesis and screening of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives as anticonvulsants. Journal of Pharmaceutical Negative Results, 13(3), 373-378. [Link]

  • Patel, N. B., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry, 2022, 8859942. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved February 18, 2026, from [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. Retrieved February 18, 2026, from [Link]

  • Kesicki, E. A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155209. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of 2-amino-thiazole derivatives. Retrieved February 18, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved February 18, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved February 18, 2026, from [Link]

  • MDPI. (2021). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Retrieved February 18, 2026, from [Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved February 18, 2026, from [Link]

  • Medicinal and Analytical Chemistry International Journal. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. Retrieved February 18, 2026, from [Link]

  • Semantic Scholar. (2015). Microwave assisted synthesis of novel N-(benzo[d] thiazol-2-yl)-2-((2,4'- dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives and their antibacterial evaluation. Retrieved February 18, 2026, from [https://www.semanticscholar.org/paper/Microwave-assisted-synthesis-of-novel-N-(benzo-d-a-Pathan-Nizami/7c6f8f533a1e1e9b27b879c2e0c2688f9a9c7b99]([Link]

  • Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved February 18, 2026, from [Link]

  • Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved February 18, 2026, from [Link]

Sources

Method

Application Note: A Robust HPLC-UV Method for the Analysis of Aminothiazole Compounds

Abstract This application note provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of am...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of aminothiazole compounds. Aminothiazoles are a critical pharmacophore in medicinal chemistry, found in a wide array of therapeutic agents.[1][2][3] This document outlines a systematic approach to method development, including column and mobile phase selection, and details a full validation protocol according to the International Council for Harmonisation (ICH) guidelines.[4] It is intended for researchers, scientists, and drug development professionals seeking to establish a reliable, stability-indicating HPLC method for aminothiazole-containing molecules.

Introduction: The Significance of Aminothiazole Analysis

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, integral to the structure of numerous approved drugs, including antivirals, antifungals, and anti-inflammatory agents.[2][5][6] Its versatile chemical nature allows for extensive modification to optimize biological activity.[2] Consequently, the development of accurate and precise analytical methods for the quantification of aminothiazole derivatives and the monitoring of their purity and stability is paramount in pharmaceutical development. HPLC with UV detection is a widely accessible and powerful technique for this purpose, offering the necessary sensitivity and selectivity.[1][7]

This guide explains the rationale behind the selection of chromatographic parameters and validation procedures, ensuring the developed method is not only accurate and reliable but also scientifically sound and defensible.

Foundational Principles: Understanding Aminothiazole Properties for HPLC

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.

  • UV Absorbance: Aminothiazole and its derivatives typically exhibit strong UV absorbance due to their aromatic and heterocyclic nature.[1][8][9] The maximum absorbance wavelength (λmax) is crucial for sensitive detection. For instance, a novel aminothiazole (21MAT) was detected at 272 nm, with other maxima at 197 and 328 nm.[1][10] A UV scan of the target aminothiazole compound is the first essential step in method development. The NIST WebBook provides UV/Visible spectrum data for 2-aminothiazole, which can serve as a starting point.[11]

  • Polarity and Solubility: Aminothiazoles are generally polar compounds, soluble in water, alcohols, and other polar organic solvents.[5] This property makes them well-suited for reversed-phase HPLC (RP-HPLC), the most common mode of HPLC.[12] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.[12]

HPLC-UV Method Development: A Step-by-Step Protocol

The following protocol outlines a systematic approach to developing a stability-indicating HPLC-UV method for a novel aminothiazole compound.

Initial Parameter Selection

The initial chromatographic conditions are selected based on the known properties of aminothiazoles and general RP-HPLC principles.

ParameterInitial RecommendationRationale
Column C18 (e.g., Phenomenex® Luna C18, 50 mm x 4.6 mm, 5 µm)C18 columns provide excellent retention and separation for a wide range of moderately polar to nonpolar compounds.[1][7]
Mobile Phase A: 0.1% v/v Orthophosphoric Acid in Water, B: AcetonitrileA buffered aqueous mobile phase controls the ionization of the aminothiazole, leading to better peak shape and reproducible retention times.[13][14] Acetonitrile is a common organic modifier with good UV transparency and low viscosity.
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 55% A: 45% B) for simplicity.[1][7] If separation is challenging, a gradient elution can be employed to resolve complex mixtures.[15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[1][7]
Detection Wavelength Determined by UV scan (e.g., 272 nm)Set at the λmax of the analyte for maximum sensitivity.[1][10] A photodiode array (PDA) detector is recommended to monitor peak purity.
Column Temperature 25-30 °CMaintaining a consistent column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and sensitivity requirements.
Method Optimization Workflow

The goal of optimization is to achieve good resolution of the main peak from any impurities or degradants, with symmetrical peak shape and a reasonable run time.

HPLC_Optimization_Workflow A Initial Method Conditions B Inject Standard Solution A->B C Assess Chromatogram: - Peak Shape - Retention Time - Resolution B->C D Is Peak Shape Good? C->D E Adjust Mobile Phase pH (e.g., with OPA, Formic Acid) D->E No F Is Retention Time Optimal? D->F Yes E->B G Adjust Organic Modifier % (Acetonitrile/Methanol) F->G No H Is Resolution Adequate? F->H Yes G->B I Try Different Column Chemistry (e.g., C8, Phenyl-Hexyl) H->I No J Optimized Method H->J Yes I->B K Proceed to Validation J->K

Caption: Workflow for HPLC method optimization.

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter for ionizable compounds like aminothiazoles.[13][14] Adjusting the pH with an acid (e.g., orthophosphoric acid, formic acid, or trifluoroacetic acid) can significantly impact retention time and peak shape by suppressing the ionization of the basic amino group.[1][14]

  • Organic Modifier: The type and concentration of the organic solvent in the mobile phase control the retention of the analyte.[12][13] Increasing the percentage of the organic modifier (e.g., acetonitrile) will decrease the retention time in reversed-phase HPLC.[14]

Method Validation Protocol

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to ICH Q2(R2) guidelines.[4][16]

Validation Parameters

The following parameters should be evaluated:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is able to assess the analyte unequivocally in the presence of components which may be expected to be present.[4]No interference from blank, placebo, and known impurities at the retention time of the analyte peak. Peak purity of the analyte should pass.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a defined range.[1][4]Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results obtained by the method to the true value.[4]% Recovery of 98.0% to 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1][4]Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with variations in flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%).
System Suitability To ensure the chromatographic system is adequate for the intended analysis.[1][10]Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of replicate injections ≤ 2.0%.
Forced Degradation Studies for a Stability-Indicating Method

Forced degradation studies are essential to demonstrate that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products, thus proving it is "stability-indicating".[17][18] The drug substance should be subjected to stress conditions as per ICH Q1A(R2) guidelines.[17][18]

Forced_Degradation_Workflow A Prepare Drug Substance Solution B Expose to Stress Conditions: - Acid Hydrolysis (e.g., 0.1N HCl) - Base Hydrolysis (e.g., 0.1N NaOH) - Oxidation (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (UV/Vis light) A->B C Analyze Stressed Samples by HPLC B->C D Evaluate Chromatograms C->D E Assess Peak Purity of API D->E F Identify and Quantify Degradants D->F H Stability-Indicating Method Confirmed E->H Purity Pass G Mass Balance Calculation F->G G->H

Caption: Workflow for forced degradation studies.

A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are formed at a sufficient level to be detected and resolved.[17][19]

Sample Preparation Protocol

  • Standard Preparation: Accurately weigh an appropriate amount of the aminothiazole reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a stock solution.[1] Further dilute the stock solution to the desired concentration for the calibration curve.

  • Sample Preparation (for drug product): Depending on the formulation (e.g., tablets, capsules), a suitable extraction procedure should be developed. This may involve grinding the sample, dissolving it in a known volume of diluent, sonicating, and filtering through a 0.45 µm syringe filter before injection.

Conclusion

This application note provides a robust framework for the development and validation of an HPLC-UV method for the analysis of aminothiazole compounds. By following a systematic approach to method development and a comprehensive validation protocol in line with ICH guidelines, researchers can ensure the generation of high-quality, reliable, and scientifically sound data critical for the advancement of pharmaceutical development projects involving this important class of molecules. The principles and protocols outlined herein are adaptable to a wide range of aminothiazole derivatives, providing a solid foundation for their analytical characterization.

References

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]

  • PubMed. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • PubMed Central (PMC). (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]

  • ResearchGate. (n.d.). UV-vis spectra of 2-aminothiazole (AT) and PATs synthesized with...[Link]

  • Gibis, M., & Böhme, B. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of agricultural and food chemistry, 57(11), 10636-42. [Link]

  • ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. [a]. [Link]

  • Journal of Chemical Sciences. (2022, February 4). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. [Link]

  • NIST. (n.d.). Aminothiazole. [Link]

  • Cheméo. (n.d.). Aminothiazole (CAS 96-50-4) - Chemical & Physical Properties. [Link]

  • Al-Amiery, A. A., et al. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 112-125. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • National Institutes of Health (NIH). (2014, May 1). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. [Link]

  • SIELC. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. [Link]

  • MDPI. (2022, May 6). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]

  • The Good Scents Company. (n.d.). 2-aminothiazole. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023, January 30). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • MedCrave. (2016, December 14). Forced degradation studies. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. [Link]

  • Google Patents. (2014, January 8).
  • EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

Sources

Application

Application Note: High-Resolution NMR Characterization of Methyl 3-(2-aminothiazol-5-yl)propanoate

This Application Note is designed as a technical master-guide for the structural verification of Methyl 3-(2-aminothiazol-5-yl)propanoate , a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., tyro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a technical master-guide for the structural verification of Methyl 3-(2-aminothiazol-5-yl)propanoate , a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., tyrosine kinase inhibitors, peptidomimetics).

Introduction & Structural Significance

Methyl 3-(2-aminothiazol-5-yl)propanoate contains a 2-aminothiazole core substituted at the C-5 position with a methyl propanoate side chain. This scaffold presents specific characterization challenges due to the exchangeable amino protons and the electronic influence of the sulfur-nitrogen heterocycle on the aliphatic chain.

Accurate characterization requires resolving the specific chemical shifts of the thiazole ring proton (H-4) versus the amino group, and confirming the integrity of the ester linkage.

Chemical Structure Analysis[1][2][3][4][5]
  • Core: 1,3-Thiazole ring.[1][2][3]

  • Substituents:

    • Position 2: Primary Amino group (-NH₂).

    • Position 5: Methyl propanoate chain (–CH₂–CH₂–COOCH₃).

    • Position 4: Aromatic Proton (Singlet).[4]

Experimental Protocol

Sample Preparation

Rationale: The 2-aminothiazole moiety possesses both hydrogen-bond donating (-NH₂) and accepting (N-3) sites. While CDCl₃ is common for esters, it often leads to broad, unobservable amino signals and poor solubility for this specific heterocycle. DMSO-d6 is the superior choice to sharpen exchangeable protons and prevent aggregation.

  • Mass: Weigh 10–15 mg of the compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

  • Tube: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Additives: TMS (Tetramethylsilane) 0.03% v/v is recommended for internal referencing (0.00 ppm).

Instrument Parameters (Bruker/Jeol 400 MHz+)

To ensure quantitative accuracy, particularly for the ratio of the aromatic core to the aliphatic chain, specific acquisition parameters are required.

Parameter1H NMR (Quantitative)13C NMR (Decoupled)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 12-14 ppm220-240 ppm
Acquisition Time (AQ) ~3.0 - 4.0 sec~1.0 - 1.5 sec
Relaxation Delay (D1) 5.0 - 10.0 sec (Critical for Ester integration)2.0 sec
Scans (NS) 16 - 641024 - 4096
Temperature 298 K (25°C)298 K (25°C)

Technical Note: A long D1 (Relaxation Delay) is mandatory. The methyl ester protons (OCH₃) and the thiazole H-4 have significantly different T1 relaxation times. A short D1 (e.g., 1s) will under-integrate the aromatic proton relative to the methyl group.

Results & Discussion: Spectral Assignment

1H NMR Characterization (400 MHz, DMSO-d6)

The spectrum displays five distinct signal environments. The coupling between the α-methylene and β-methylene protons of the propanoate chain creates two distinct triplets.

Signal AssignmentShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Notes
-NH₂ 6.80 – 6.95Broad Singlet2HN/AExchangeable; shift varies with conc.
Thiazole H-4 6.85 – 6.90Singlet1HJ < 1 HzCharacteristic sharp singlet; often overlaps with NH₂.
-OCH₃ 3.58 – 3.60Singlet3HN/AMethyl ester; sharp singlet.
β-CH₂ (C-5 side)2.80 – 2.88Triplet2HJ ≈ 7.5Deshielded by aromatic ring.
α-CH₂ (C=O side)2.50 – 2.58Triplet2HJ ≈ 7.5Adjacent to carbonyl.

Interpretation Logic:

  • The Thiazole Singlet: The proton at position 4 (H-4) appears as a singlet because the substituent at C-5 blocks vicinal coupling. It may show very fine long-range coupling to the side chain, but usually appears as a singlet.

  • The "Triplet-Triplet" System: The propanoate chain appears as two triplets. The triplet at ~2.85 ppm is assigned to the β-CH₂ because it is closer to the electron-rich thiazole ring. The triplet at ~2.55 ppm is the α-CH₂ next to the ester carbonyl.

13C NMR Characterization (100 MHz, DMSO-d6)

The 13C spectrum confirms the carbon skeleton.[4] The most diagnostic peak is the C-2 carbon of the thiazole, which is extremely deshielded due to the adjacent Nitrogen and Sulfur atoms.

Carbon PositionShift (δ, ppm)Type (DEPT-135)Structural Environment
Ester C=O 172.0 – 173.0Quaternary (C)Carbonyl of propanoate.
Thiazole C-2 168.0 – 169.5Quaternary (C)Guanidine-like carbon (N=C-S).
Thiazole C-4 135.0 – 138.0CHUnsubstituted aromatic carbon.
Thiazole C-5 124.0 – 126.0Quaternary (C)Substituted aromatic carbon.
-OCH₃ 51.0 – 51.5CH₃Methyl ester.
α-CH₂ 33.0 – 34.5CH₂Next to carbonyl.
β-CH₂ 24.0 – 25.5CH₂Next to thiazole.

Visualizing the Logic: Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR correlations.

NMR_Assignment_Logic Start Unknown Sample Spectrum H_Region 1H NMR Analysis Start->H_Region Aromatic Region 6.5 - 7.5 ppm H_Region->Aromatic Aliphatic Region 2.0 - 4.0 ppm H_Region->Aliphatic Check_NH2 Broad Singlet (2H)? Confirm NH2 (D2O Shake) Aromatic->Check_NH2 Check_H4 Sharp Singlet (1H)? Confirm Thiazole H-4 Aromatic->Check_H4 Check_Ester Singlet (3H) @ 3.6? Confirm -OCH3 Aliphatic->Check_Ester Check_Chain 2x Triplets? Confirm Propanoate Chain Aliphatic->Check_Chain HMBC HMBC Correlation: Thiazole H-4 -> C-2 (168ppm) & C-5 Check_H4->HMBC Verify Ring Sub COSY COSY Correlation: Triplet(2.5) <-> Triplet(2.8) Check_Chain->COSY Verify Connectivity

Figure 1: Decision tree for structural verification of 5-substituted 2-aminothiazoles.

Quality Control & Troubleshooting

Common Impurities

When synthesizing this compound (often via Hantzsch thiazole synthesis using thiourea and an alpha-halo ketone), common impurities include:

  • Unreacted Thiourea: Look for a very broad singlet around 7.0–7.5 ppm that does not integrate correctly with the ester.

  • Dehydration Byproducts: If the propanoate chain eliminates, you will see alkene protons (doublets) around 5.5–6.5 ppm instead of the clean triplets.

  • Hydrolysis (Acid): If the ester hydrolyzes to the acid, the OCH₃ singlet at 3.6 ppm will disappear, and the α-CH₂ triplet will shift slightly downfield.

Handling Exchangeable Protons

The -NH₂ protons are sensitive to water content and concentration.

  • Issue: NH₂ peak is missing or extremely broad.

  • Solution: The protons are exchanging rapidly with trace water in the DMSO. Dry the sample or cool the probe to 280K to slow the exchange and sharpen the signal.

Protocol Validation (Self-Check)

To validate your data, calculate the integral ratio:



  • Target: 3.0 : 1.0

  • Acceptable Range: 2.9 – 3.1 : 1.0

  • If the ratio is > 3.1, increase the Relaxation Delay (D1).

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 16542 (Methyl propanoate) & Thiazole derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Potts, K. T., & Choudhury, D. R. (1977). Thiazoles and Oxazoles.[5] In Comprehensive Heterocyclic Chemistry. Pergamon Press.[6] (Foundational text on Thiazole NMR shifts). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[6][7] (Reference for ester and alkyl chain coupling constants). [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR.[6][1][2][8] University of Wisconsin-Madison. (Source for chemical shift prediction logic). [Link]

Sources

Method

Developing cell-based assays with Methyl 3-(2-aminothiazol-5-yl)propanoate derivatives

From Solubility to Target Engagement Abstract The 2-aminothiazole moiety represents a "privileged scaffold" in medicinal chemistry, forming the core of clinically approved kinase inhibitors such as Dasatinib and Dabrafen...

Author: BenchChem Technical Support Team. Date: February 2026

From Solubility to Target Engagement

Abstract

The 2-aminothiazole moiety represents a "privileged scaffold" in medicinal chemistry, forming the core of clinically approved kinase inhibitors such as Dasatinib and Dabrafenib. Derivatives of Methyl 3-(2-aminothiazol-5-yl)propanoate are of particular interest due to the propanoate side chain, which offers a versatile handle for structure-activity relationship (SAR) expansion or PROTAC linker attachment. However, the methyl ester functionality introduces specific challenges in cell-based assays, primarily regarding intracellular hydrolysis and solubility. This application note provides a rigorous, standardized workflow for evaluating these derivatives, focusing on distinguishing prodrug activity from intrinsic potency and ensuring assay reproducibility.

Introduction: The Aminothiazole Advantage

The 2-aminothiazole ring system is a critical pharmacophore often utilized to target the ATP-binding pocket of protein kinases. The exocyclic amine and the thiazole nitrogen typically form key hydrogen bonds with the kinase hinge region [1].

The specific scaffold Methyl 3-(2-aminothiazol-5-yl)propanoate presents a unique chemical biology context:

  • The Core: The 2-aminothiazole acts as the primary binding element (Warhead).

  • The Tail: The methyl propanoate chain increases lipophilicity (

    
    ), potentially enhancing membrane permeability compared to the free acid.
    
  • The Metabolic Liability: Intracellular carboxylesterases (e.g., CES1) may hydrolyze the methyl ester to the carboxylic acid. In many designs, this is a deliberate prodrug strategy to deliver a polar, active carboxylate metabolite into the cell [2].[1]

Critical Experimental Design Note: When screening this library, researchers must determine if the observed bioactivity arises from the parent ester or the hydrolyzed acid.

Experimental Workflow Overview

The following diagram illustrates the critical decision points in the screening campaign, specifically addressing the stability of the ester bond.

AssayWorkflow cluster_0 Phase 1: Compound QC cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Mechanism Validation StockPrep DMSO Stock Prep (20 mM) Stability Stability Check (PBS vs. Media + Serum) StockPrep->Stability Viability Cell Viability Assay (Resazurin/MTT) Stability->Viability If Stable (<10% deg/hr) Stability->Viability If Labile (Prodrug Hypothesis) IC50_Calc IC50 Determination Viability->IC50_Calc TargetEngage Target Engagement (Western Blot / Phospho-ELISA) IC50_Calc->TargetEngage Potent Hits (<1 µM) EsteraseControl Esterase Inhibitor Control (BNPP Co-treatment) TargetEngage->EsteraseControl Confirm Active Species

Figure 1: Screening workflow emphasizing the necessity of stability testing for ester-containing scaffolds prior to biological readout.

Protocol A: Compound Preparation & Stability

Objective: To ensure the methyl ester does not precipitate in media or hydrolyze non-enzymatically before entering the cell.

Materials
  • Methyl 3-(2-aminothiazol-5-yl)propanoate derivatives (Solid).

  • DMSO (Anhydrous, Cell Culture Grade).

  • LC-MS grade Acetonitrile/Water.

Procedure
  • Stock Solution: Dissolve compounds to 20 mM in 100% DMSO. Vortex for 1 minute.

    • Note: Aminothiazoles can form intermolecular hydrogen bonds, leading to poor solubility. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Working Solution (Intermediate): Dilute stock 1:20 in culture medium (without serum) to create a 1 mM (10x) working solution immediately before use.

    • Caution: Do not store this intermediate. Methyl esters are prone to hydrolysis in aqueous buffers, especially if pH > 7.4.

  • Stability Check (Mandatory for this Scaffold):

    • Incubate the 10 µM compound in Complete Media (containing 10% FBS) at 37°C.

    • Take aliquots at T=0, 1h, 6h, and 24h.

    • Analyze via LC-MS.

    • Pass Criteria: >80% parent compound remaining at T=6h. If rapid hydrolysis occurs, the assay effectively tests the carboxylic acid metabolite, not the ester.

Protocol B: Cell Viability Screen (Resazurin Reduction)

Objective: Determine the antiproliferative potency (IC50) of the library. We prefer Resazurin (AlamarBlue) over MTT for this scaffold because aminothiazoles can sometimes chemically reduce tetrazolium salts (MTT) in the absence of cells, causing false positives [3].

Materials
  • Target Cell Line (e.g., A549, MCF-7).

  • Resazurin Sodium Salt (dissolved in PBS).

  • 96-well Black/Clear bottom plates.

Step-by-Step Methodology
  • Seeding: Seed cells at 3,000–5,000 cells/well in 90 µL complete media. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare a 9-point serial dilution of the compound (1:3 dilution steps) in media.

    • Add 10 µL of diluted compound to cells.

    • Final DMSO concentration must be <0.5% .

    • Controls: Vehicle (0.5% DMSO), Positive Control (e.g., Dasatinib 1 µM), Blank (Media only).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add Resazurin solution (final conc. 44 µM).

    • Incubate 2–4 hours.

    • Measure Fluorescence: Ex 530-560 nm / Em 590 nm.

  • Data Analysis:

    • Subtract Blank fluorescence from all wells.

    • Normalize to Vehicle Control (100% Viability).

    • Fit data to a 4-parameter logistic (4PL) regression to calculate IC50.

Protocol C: Target Engagement (Kinase Inhibition)

Objective: Verify that the antiproliferative effect is due to kinase inhibition (the expected mechanism for 2-aminothiazoles) and not non-specific toxicity.

Mechanism of Action

The 2-aminothiazole competes with ATP. The diagram below details the signaling blockade.

MOA Compound Aminothiazole Derivative Kinase_Active Tyrosine Kinase (Active) Compound->Kinase_Active Competes ATP ATP ATP->Kinase_Active Binds Kinase_Blocked Kinase-Inhibitor Complex Kinase_Active->Kinase_Blocked Inhibition Substrate Substrate (e.g., STAT3/SRC) Kinase_Active->Substrate Phosphorylates P_Substrate Phospho-Substrate (p-STAT3/p-SRC) Kinase_Blocked->P_Substrate BLOCKS Apoptosis Apoptosis Kinase_Blocked->Apoptosis Induces Substrate->P_Substrate Proliferation Cell Proliferation P_Substrate->Proliferation Promotes

Figure 2: Competitive inhibition mechanism. The aminothiazole scaffold occupies the ATP binding pocket, preventing substrate phosphorylation.

Western Blot Procedure
  • Treatment: Treat cells with the compound at 3x IC50 for 6 hours.

    • Why 6 hours? Phosphorylation signals change rapidly; 72h (viability time) is too late for mechanistic analysis.

  • Lysis: Wash with ice-cold PBS containing Phosphatase Inhibitors (Sodium Orthovanadate/NaF). Lyse in RIPA buffer.

  • Detection:

    • Load 20 µg protein/lane.

    • Primary Antibody: Anti-Phospho-Kinase (e.g., p-Src, p-Abl).

    • Reference Antibody: Total-Kinase (e.g., Total Src) and Loading Control (GAPDH).

  • Validation: A successful "hit" will show reduced Phospho-signal while Total-signal remains constant.

Data Presentation & Analysis Standards

When reporting results for this scaffold, use the following table structure to ensure clarity regarding the ester functionality.

Compound IDR-GroupStability (T1/2 in Media)Cell Viability IC50 (µM)Kinase Inhibition (Bioassay)Active Species Hypothesis
AT-001 -H>24h0.5 ± 0.1PotentParent Ester
AT-002 -Cl<1h2.5 ± 0.3WeakHydrolyzed Acid
Dasatinib (Ctrl)Stable0.01PotentN/A

Interpretation Logic:

  • High Stability + High Potency: The methyl ester is likely the active pharmacophore or is cell-permeable and acting slowly.

  • Low Stability + High Potency: The compound is acting as a prodrug; the rapid hydrolysis releases the active acid inside the cell.

  • Low Stability + Low Potency: The hydrolysis product (acid) is likely impermeable or inactive.

References

  • Lozynskyi, A., et al. (2020). Structural and Mechanistic Basis of the Inhibitory Potency of Selected 2-Aminothiazole Compounds on Protein Kinase CK2. Journal of Medicinal Chemistry.

  • Lavis, L. D. (2008).[1] Ester bonds in prodrugs. ACS Chemical Biology.

  • Bernas, T., & Dobrucki, J. (2002). Mitochondrial and nonmitochondrial reduction of MTT: Interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes. Cytometry.

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template.[2][3][4] Structure-activity relationship studies toward the discovery of Dasatinib. Journal of Medicinal Chemistry.

  • Zhang, S., et al. (2025).[5] Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.

Sources

Application

Anticancer activity evaluation of Methyl 3-(2-aminothiazol-5-yl)propanoate analogs

Application Note & Protocol Guide Introduction & Scientific Rationale The 2-aminothiazole pharmacophore is a cornerstone in medicinal chemistry, serving as the zinc-binding or ATP-hinge-binding motif in FDA-approved kina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Scientific Rationale

The 2-aminothiazole pharmacophore is a cornerstone in medicinal chemistry, serving as the zinc-binding or ATP-hinge-binding motif in FDA-approved kinase inhibitors like Dasatinib (Src/Abl inhibitor) and Dabrafenib (BRAF inhibitor).

This guide focuses on the Methyl 3-(2-aminothiazol-5-yl)propanoate scaffold. This specific structural arrangement combines the privileged aminothiazole ring with a propanoate side chain. The ester functionality (methyl propanoate) acts as a flexible linker that can:

  • Improve Solubility: Modulate lipophilicity (LogP) for cell permeability.

  • Prodrug Potential: Undergo intracellular hydrolysis to the free acid, potentially trapping the active metabolite within the cell.

  • Target Interaction: The carbonyl oxygen can serve as a hydrogen bond acceptor in the ribose-binding pocket of kinases.

Scope of this Guide: This document provides a rigorous, standardized workflow for evaluating the anticancer potential of these analogs, moving from phenotypic screening (cytotoxicity) to mechanistic validation (apoptosis and kinase inhibition).

Experimental Workflow Overview

The evaluation process is non-linear; it requires a feedback loop between phenotypic data and target validation.

EvaluationWorkflow Synthesis Scaffold Synthesis (Hantzsch Condensation) Screening Phenotypic Screening (MTT/SRB Assay) Synthesis->Screening InSilico In Silico Docking (Target Prediction) InSilico->Synthesis SAR Design HitSel Hit Selection (IC50 < 10 µM) Screening->HitSel FlowCyto Flow Cytometry (Cell Cycle & Apoptosis) HitSel->FlowCyto Mechanism KinaseAssay Kinase Profiling (ATP Competition) HitSel->KinaseAssay Target ID LeadOpt Lead Optimization FlowCyto->LeadOpt KinaseAssay->LeadOpt

Figure 1: Integrated workflow for the biological evaluation of aminothiazole propanoates.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)[1]

Objective: Determine the half-maximal inhibitory concentration (


) of analogs against a panel of human cancer cell lines (e.g., A549, MCF-7, HCT-116).
Materials
  • Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (Sigma-Aldrich).

  • Control: Dasatinib (Positive Control), 0.1% DMSO (Vehicle Control).

Methodology
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Compound Preparation:

    • Dissolve analogs in 100% DMSO to create a 10 mM stock.

    • Critical Step: The methyl ester moiety is susceptible to hydrolysis. Prepare fresh working solutions in media immediately before treatment. Do not store diluted aqueous solutions.

  • Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Mechanism:[1] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Cell Viability using the formula:



Use non-linear regression (GraphPad Prism, sigmoidal dose-response) to calculate 

.

Protocol 2: Mechanistic Evaluation (Flow Cytometry)

Objective: Determine if the antiproliferative effect is due to cell cycle arrest (cytostatic) or apoptosis (cytotoxic).

A. Cell Cycle Analysis (PI Staining)

Aminothiazoles often target CDK/Cyclin complexes or microtubules, leading to G2/M arrest.

  • Treatment: Treat cells with the analog at

    
     concentration for 24 hours.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).

  • Interpretation:

    • G0/G1 Peak: Diploid DNA (2N).

    • G2/M Peak: Tetraploid DNA (4N). Increase here suggests tubulin/CDK inhibition.

    • Sub-G1: Fragmented DNA. Indicates apoptosis.

B. Apoptosis Detection (Annexin V-FITC/PI)
  • Harvest: Collect cells (including floating dead cells) after 48h treatment.

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC (binds exposed Phosphatidylserine) and PI (stains necrotic nuclei).

  • Analysis:

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

Protocol 3: Target Validation (Kinase Inhibition & Docking)

Hypothesis: The 2-aminothiazole moiety mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases (e.g., Src, EGFR, VEGFR).

A. In Silico Molecular Docking (AutoDock Vina)

Before expensive enzymatic assays, validate the binding mode.

  • Protein Prep: Download PDB structures (e.g., Src Kinase: 2SRC or EGFR: 1M17 ). Remove water/co-factors. Add polar hydrogens.

  • Ligand Prep: Minimize the Methyl 3-(2-aminothiazol-5-yl)propanoate analog energy (MMFF94 force field).

  • Grid Generation: Center grid box on the ATP-binding pocket (defined by the gatekeeper residue, e.g., Thr338 in c-Src).

  • Docking: Run Vina. Analyze Binding Affinity (kcal/mol) and H-bond interactions (specifically with the hinge region backbone residues).

B. In Vitro Kinase Assay (ADP-Glo™)
  • Reaction Mix: Combine Kinase (5 ng), ATP (10 µM), Substrate (Poly Glu:Tyr), and Analog (varying concentrations) in kinase buffer.

  • Incubation: 60 min at Room Temperature.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Readout: Luminescence is proportional to kinase activity.

Pathway Visualization

If the analog inhibits a Tyrosine Kinase (e.g., EGFR/Src), it disrupts downstream survival signaling (PI3K/Akt and MAPK/ERK).

SignalingPathway GF Growth Factor RTK RTK (EGFR/Src) Target of Aminothiazole GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival (Anti-Apoptosis) AKT->Survival Inhibitor Methyl 3-(2-aminothiazol-5-yl) propanoate Analog Inhibitor->RTK Inhibition

Figure 2: Proposed mechanism of action: Inhibition of RTK signaling cascades.

Data Presentation Template

When reporting results, summarize the Structure-Activity Relationship (SAR) clearly.

Table 1: Cytotoxicity (


 in µM) and SAR Analysis 
Compound IDR1 (Thiazole C4)R2 (Amine Sub)A549 (Lung)MCF-7 (Breast)HCT-116 (Colon)Selectivity Index (SI)*
AT-01 -H-H>100>100>100N/A
AT-02 -Phenyl-Acetyl12.5 ± 1.28.4 ± 0.515.1 ± 2.04.5
AT-03 -4-F-Phenyl-Benzoyl2.1 ± 0.3 1.8 ± 0.2 3.5 ± 0.4 >10
Dasatinib (Control)(Control)0.050.80.1>100

*SI =


 (Normal Cells) / 

(Cancer Cells). An SI > 10 indicates good therapeutic potential.

References

  • Alizadeh, S. R., & Hashemi, S. M. (2021).[2][3] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806.[2] Link

  • Kavaliauskas, P., et al. (2022).[4][5] Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.[6][4] International Journal of Molecular Sciences, 23(14), 7688.[4] Link

  • Lozynskyi, A. V., et al. (2021).[5][7] Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399.[8] Link

  • Chien, T. C., et al. (2016). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules, 21(2), 143. Link

  • Popsavin, M., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences. Link(Note: Contextual match for propanoic acid derivatives)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Methyl 3-(2-aminothiazol-5-yl)propanoate Synthesis

Welcome to the technical support resource for the synthesis of Methyl 3-(2-aminothiazol-5-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of Methyl 3-(2-aminothiazol-5-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common experimental hurdles, and ultimately improve reaction yields. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can make informed, data-driven decisions in your laboratory work.

Section 1: Understanding the Core Synthesis: The Hantzsch Reaction

The synthesis of Methyl 3-(2-aminothiazol-5-yl)propanoate is most effectively achieved via the Hantzsch Thiazole Synthesis, a classic and reliable method for constructing the thiazole ring.[1][2][3] The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. In this specific case, the reactants are thiourea and a key, often challenging, precursor: Methyl 5-halo-4-oxopentanoate .

Understanding the mechanism is the first step toward troubleshooting. The reaction proceeds through an initial SN2 attack of the sulfur from thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3]

Hantzsch_Mechanism cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration Thiourea Thiourea Intermediate1 S-alkylated Isothiouronium Salt Thiourea->Intermediate1 S attacks α-carbon Haloketone Methyl 5-halo-4-oxopentanoate Haloketone->Intermediate1 Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 N attacks carbonyl C Product Methyl 3-(2-aminothiazol-5-yl)propanoate Intermediate2->Product - H2O

Figure 1: Simplified mechanism of the Hantzsch Thiazole Synthesis.

The efficiency of this entire process hinges on the quality of the starting materials and precise control over reaction conditions. The α-haloketone, in particular, is often unstable and its purity is paramount for achieving high yields.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Problem 1: Low or No Product Formation

  • Q: My reaction has stalled after several hours. TLC and LC-MS analysis shows only unreacted thiourea and some degradation of my α-haloketone. What is the likely cause?

  • A: This is a frequent issue, often pointing to one of three areas: reagent quality, reaction conditions, or pH.

    • Reagent Purity is Non-Negotiable: The most critical reagent is Methyl 5-halo-4-oxopentanoate . It is susceptible to self-condensation and hydrolysis. Ensure it is either freshly prepared or has been stored under anhydrous conditions at low temperature. The quality of thiourea is also important; use a high-purity grade and ensure it is dry.[4]

    • Temperature Control: While heating is required to drive the dehydration step, excessive temperatures (e.g., >80°C in ethanol) can rapidly degrade the α-haloketone before it has a chance to react. A gentle reflux is typically sufficient.

    • Solvent Choice: Ethanol is the most common and effective solvent as it solubilizes both reactants well.[3] Using a completely non-polar or overly aqueous solvent system can hinder the reaction.

    • pH Considerations: The Hantzsch synthesis can be sensitive to pH. While generally run under neutral to slightly acidic conditions, strongly acidic conditions can lead to the formation of isomeric byproducts (3-substituted 2-imino-2,3-dihydrothiazoles), and basic conditions can accelerate the degradation of the α-haloketone.[5]

Troubleshooting_Workflow Start Low / No Yield Check_Reagents 1. Verify Reagent Quality - Purity of α-haloketone? - Dryness of thiourea? Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions - Temperature too high/low? - Correct solvent used? Check_Reagents->Check_Conditions Pure Purify_Ketone Re-purify or Re-synthesize α-haloketone Check_Reagents->Purify_Ketone Impure Check_Workup 3. Analyze Workup Procedure - Product lost during extraction? - pH of aqueous layers correct? Check_Conditions->Check_Workup Optimal Optimize_Temp Optimize Temperature (e.g., 60-75°C) Check_Conditions->Optimize_Temp Suboptimal Adjust_pH Buffer Reaction or Adjust Workup pH Check_Workup->Adjust_pH Yes Success Yield Improved Optimize_Temp->Success Purify_Ketone->Success Adjust_pH->Success

Figure 2: Diagnostic workflow for troubleshooting low reaction yield.

Problem 2: Significant Byproduct Formation

  • Q: I am forming the desired product, but my yield is compromised by a major byproduct that is difficult to separate. What could this be?

  • A: Byproduct formation is typically due to competing reaction pathways.

    • Self-Condensation of the α-Haloketone: This is a common side reaction, especially with prolonged heating or in the presence of base. The enolate of the ketone can react with another molecule of the ketone. To minimize this, add the α-haloketone slowly to the heated solution of thiourea, ensuring the thiourea is in slight excess.

    • Formation of 2-Imino-4-carboxyethyl-thiazolidinone: Under certain conditions, an alternative cyclization can occur, leading to this and other related impurities. This is often promoted by incorrect stoichiometry or temperature.

    • Dimerization of 2-aminothiazole: The product itself can sometimes react further, although this is less common under standard Hantzsch conditions.

    Mitigation Strategy: The most effective strategy is controlling the order of addition and temperature. A slow, dropwise addition of the α-haloketone to a solution of thiourea already at a moderate temperature (e.g., 60°C) often gives the cleanest reaction profile.

Problem 3: Difficult Purification

  • Q: My crude product is a dark, intractable oil. Column chromatography results in significant streaking and poor separation. How can I get a clean product?

  • A: The basic nature of the 2-amino group provides an excellent handle for purification.

    • Acid-Base Extraction: This should be your first step. After removing the reaction solvent, dissolve the crude residue in a non-polar organic solvent like ethyl acetate or dichloromethane.

      • Extract with a dilute acid (e.g., 1M HCl). Your product will move into the aqueous layer, leaving behind non-basic impurities.

      • Wash the acidic aqueous layer with fresh organic solvent to remove any trapped neutral impurities.

      • Carefully basify the aqueous layer with a base like sodium bicarbonate or dilute NaOH to a pH of 8-9.[6]

      • Extract your now-neutral product back into an organic solvent.

    • Recrystallization: After the acid-base wash, the product is often significantly purer and may crystallize upon concentration. Screen solvents like ethyl acetate/hexanes or isopropanol/water.

    • Chromatography Post-Extraction: If chromatography is still needed, it will be far more effective on the pre-purified material. Use a solvent system with a small amount of triethylamine (e.g., 0.5%) to prevent the basic amine from streaking on the acidic silica gel.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for this reaction?

    • A1: Absolute ethanol is the most widely reported and effective solvent. It provides a good balance of polarity to dissolve both starting materials and has an appropriate boiling point for the reaction.[3]

  • Q2: How critical is the stoichiometry?

    • A2: It is quite critical. A slight excess of thiourea (1.1 to 1.2 equivalents) is recommended. This ensures the complete consumption of the more valuable and less stable α-haloketone and helps minimize its self-condensation.

  • Q3: Can I use Methyl 5-bromo- or 5-iodo-4-oxopentanoate instead of the chloro- version?

    • A3: Yes. The reactivity of the halide is in the order I > Br > Cl. Using the bromo or iodo analog will result in a faster reaction and may allow for lower reaction temperatures. However, these precursors are often less stable and more expensive to prepare. The chloro- version provides a good balance of reactivity and stability.

  • Q4: My Methyl 5-chloro-4-oxopentanoate precursor is always impure. Any tips?

    • A4: The synthesis of this precursor is a major challenge. Methods involving the chlorination of diketene-derived intermediates can be complex.[7][8][9] It is crucial to use it immediately after preparation or purify it quickly via vacuum distillation if possible, and store it under an inert atmosphere at -20°C. Any acidic or aqueous contamination will accelerate its decomposition.

Section 4: Optimized Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Always perform a thorough safety assessment before beginning any chemical synthesis.

Protocol 4.1: Hantzsch Synthesis of Methyl 3-(2-aminothiazol-5-yl)propanoate

This protocol is designed to maximize yield by controlling key variables.

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. The system should be under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: To the flask, add thiourea (1.1 eq) and absolute ethanol (approx. 5 mL per mmol of the limiting reagent).

  • Heating: Begin stirring and heat the suspension to a gentle reflux (approx. 75-80°C) until the thiourea is fully dissolved.

  • Slow Addition: In a separate flask, dissolve Methyl 5-chloro-4-oxopentanoate (1.0 eq) in a minimal amount of absolute ethanol. Using an addition funnel, add this solution dropwise to the refluxing thiourea solution over 30-45 minutes. A color change to yellow or orange is typically observed.

  • Reaction Monitoring: Allow the reaction to stir at reflux for 2-4 hours. Monitor the consumption of the limiting reagent by TLC (e.g., 50% Ethyl Acetate in Hexanes with 0.5% Triethylamine) or LC-MS.

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Acid-Base Extraction:

    • Dissolve the crude residue in ethyl acetate (10 mL per mmol).

    • Transfer to a separatory funnel and extract with 1M HCl (2 x 10 mL per mmol). Combine the aqueous layers.

    • Wash the combined aqueous layers with ethyl acetate (1 x 10 mL per mmol) to remove residual non-basic impurities.

    • Cool the aqueous layer in an ice bath and slowly add a saturated solution of sodium bicarbonate with stirring until the pH reaches ~8. A precipitate may form.

    • Extract the product from the basified aqueous layer with ethyl acetate or dichloromethane (3 x 10 mL per mmol).

  • Final Purification: Combine the organic extracts from the final step, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. If the resulting solid is not pure, it can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Table 1: Quality Control Parameters
ParameterExpected Result
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆) Characteristic peaks for the thiazole proton, propanoate chain (CH₂, CH₂), and methyl ester (OCH₃), as well as a broad singlet for the amino group (NH₂).
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product (C₇H₁₀N₂O₂S).
Purity (HPLC/LC-MS) >95% desired for most applications.

References

  • Method for synthesizing methyl 4-chloroacetoacetate or ethyl 4-chloroacetoacetate - Patsnap Eureka. (2021).
  • CN112500290A - Method for synthesizing 4-chloroacetoacetic acid methyl ester or 4 ... - Google Patents.
  • CN106631948A - Thiourea preparation method - Google Patents.
  • CN107915631B - Post-treatment method for continuously synthesizing 4-chloroacetoacetic acid methyl ester - Google Patents.
  • Hantzsch Thiazole Synthesis - Chem Help Asap.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Hantzsch Thiazole Synthesis - SynArchive.
  • 2-aminothiazole——Application, Synthesis, Reaction etc. - ChemicalBook. (2020).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC.
  • EP0482607B1 - Process of producing 2-aminothiazole - Google Patents.

Sources

Optimization

Technical Support Center: Purification of Methyl 3-(2-aminothiazol-5-yl)propanoate

Case ID: PUR-AMTZ-005 Status: Open Assigned Specialist: Senior Application Scientist Topic: Flash Column Chromatography Strategy for Polar Aminothiazole Esters Executive Summary & Molecule Analysis User Query: How do I p...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AMTZ-005 Status: Open Assigned Specialist: Senior Application Scientist Topic: Flash Column Chromatography Strategy for Polar Aminothiazole Esters

Executive Summary & Molecule Analysis

User Query: How do I purify Methyl 3-(2-aminothiazol-5-yl)propanoate without significant loss or peak tailing?

Technical Assessment: This molecule presents a "Push-Pull" purification challenge.

  • The "Pull" (Retention): The 2-aminothiazole moiety is highly polar and basic (

    
    ). It acts as a hydrogen bond donor/acceptor, causing it to bind aggressively to the acidic silanol groups (
    
    
    
    ) on standard silica gel. This results in severe peak tailing (streaking) and irreversible adsorption (yield loss).
  • The "Push" (Solubility): The methyl ester and propyl chain add lipophilicity, but the molecule generally exhibits poor solubility in non-polar solvents (Hexane/Heptane), making liquid loading difficult.

  • Stability Risk: The methyl ester is susceptible to hydrolysis if the mobile phase becomes too basic (

    
    ) or if left in aqueous basic solutions for extended periods.
    
Physicochemical Profile
PropertyValue / CharacteristicImpact on Chromatography
Structure Thiazole ring + Primary Amine + Methyl EsterHigh Polarity / Basic / Ester Sensitivity

(Conj. Acid)
~5.36 (Thiazole N)Will protonate on acidic silica, causing tailing.
Solubility Good: DCM, MeOH, DMSO, dilute acid.Poor: Hexanes, Et2O.Action: Use Dry Loading or DCM liquid load.
UV Activity Strong absorption @ 254 nmEasy detection via UV-Vis.
Stain Ninhydrin (Red/Purple), KMnO4 (Yellow)Ninhydrin is specific for the primary amine.

Standard Operating Procedure (SOP)

Phase 1: Mobile Phase Selection

Do not use Hexane/Ethyl Acetate. This system rarely provides enough polarity to elute the free amine without massive tailing.

Recommended System: Dichloromethane (DCM) / Methanol (MeOH) with Modifier.

  • Base Modifier (Critical): You must neutralize the silica acidity.

    • Option A (Standard): 1% Triethylamine (TEA) in the mobile phase.[1][2]

    • Option B (Alternative): 1% Concentrated Ammonium Hydroxide (

      
      ) in MeOH (Note: 
      
      
      
      is immiscible in pure DCM, so premix it into the MeOH supply).
Phase 2: Sample Loading

Issue: The compound likely crystallizes or oils out when dissolved in minimal DCM/Hexane. Solution: Dry Loading is mandatory for high-resolution separation of this compound.

  • Dissolve crude mixture in MeOH or DCM (ensure total solubility).

  • Add Celite 545 or Silica Gel (ratio 1:2 compound-to-sorbent).

  • Evaporate solvent to dryness on a rotovap until a free-flowing powder remains.

  • Load the powder into a solid load cartridge or directly atop the column pre-column.

Phase 3: Gradient Elution Protocol
  • Column: Spherical Silica (20–40 µm) is preferred over irregular silica for better peak shape.

  • Flow Rate: Standard for column size (e.g., 12g column = 30 mL/min).

  • Gradient Profile:

Time (CV)% Solvent B (10% MeOH in DCM + 1% TEA)% Solvent A (DCM + 1% TEA)Description
0–20%100%Column Equilibration
2–50% → 10%100% → 90%Elute non-polar impurities
5–1510% → 50%90% → 50%Product Elution Zone
15–2050% → 100%50% → 0%Wash highly polar debris

Troubleshooting & FAQs

Q1: My product is "streaking" (eluting over 10+ column volumes). Why?

Diagnosis: Silanol interaction.[3] The basic nitrogen of the thiazole is hydrogen-bonding with the acidic protons of the silica gel. The Fix:

  • Increase Modifier: Ensure your mobile phase contains at least 1% Triethylamine (TEA).

  • Pre-treat Silica: Before the run, flush the column with 3 CVs of a solvent containing 5% TEA, then re-equilibrate with your starting mobile phase. This "caps" the active silanol sites before your compound even touches them.

Q2: I see a white solid in my fractions after evaporation. Is it product?

Diagnosis: It is likely Triethylammonium salts .[2] If you use TEA, it forms salts with trace acids (like HCl from the synthesis) or carbonates from the air. The Fix:

  • Wash: Dissolve the combined fractions in DCM and wash once with saturated aqueous

    
     (rapidly, to avoid ester hydrolysis) then brine. Dry over 
    
    
    
    .
  • Vacuum: If the salt is volatile (like TEA-Acetate), high vacuum drying (50°C, <1 mbar) overnight may remove it.

Q3: My recovery is low (<50%). Where is the rest?

Diagnosis: Irreversible adsorption. The Fix:

  • Switch to Amine-Functionalized Silica (

    
    -Silica):  This stationary phase is basic. It repels the basic aminothiazole, preventing adsorption. You can use a simple Hexane/EtOAc gradient without TEA additives on this phase.
    
  • Check the "Baseline": Flush the column with 10% MeOH/DCM containing 5%

    
    . If product comes off now, your previous modifier was insufficient.
    
Q4: Can I use Reverse Phase (C18)?

Answer: Yes, and it is often better.

  • Why: C18 eliminates the silanol interaction problem entirely.

  • Conditions: Water/Acetonitrile gradient with 0.1% Formic Acid. The aminothiazole will be protonated and elute early, but with sharp peak shape.

  • Caution: You must neutralize the fraction (add

    
    ) immediately after collection to prevent acid-catalyzed hydrolysis of the methyl ester during evaporation.
    

Visual Workflows

Diagram 1: Method Development Logic

This flowchart guides you through selecting the correct purification mode based on solubility and equipment.

PurificationStrategy Start Crude Mixture: Methyl 3-(2-aminothiazol-5-yl)propanoate SolubilityCheck Check Solubility in DCM Start->SolubilityCheck Soluble Soluble (>50 mg/mL) SolubilityCheck->Soluble Yes Insoluble Insoluble / Oiling Out SolubilityCheck->Insoluble No LiquidLoad STRATEGY B: Liquid Load (DCM) Soluble->LiquidLoad DryLoad STRATEGY A: Dry Load on Celite/Silica Insoluble->DryLoad ColumnType Select Stationary Phase DryLoad->ColumnType LiquidLoad->ColumnType StandardSi Standard Silica (Requires Modifier) ColumnType->StandardSi Standard Lab AmineSi Amine (NH2) Silica (No Modifier Needed) ColumnType->AmineSi High Budget ReversePhase STRATEGY C: Reverse Phase (C18) ColumnType->ReversePhase Difficult Separation MobilePhaseA DCM : MeOH (95:5) + 1% TEA StandardSi->MobilePhaseA MobilePhaseB Hexane : EtOAc Gradient AmineSi->MobilePhaseB RP_Conditions H2O : ACN (+0.1% Formic Acid) ReversePhase->RP_Conditions

Caption: Decision matrix for selecting the optimal loading technique and stationary phase based on solubility and resource availability.

Diagram 2: Troubleshooting Decision Tree

Use this logic to resolve active issues during the run.

Troubleshooting Issue Observed Issue Tailing Peak Tailing (Streaking) Issue->Tailing LowYield Low Recovery (<50%) Issue->LowYield SaltContam White Solid in Pure Fraction Issue->SaltContam Reason1 Silanol Interaction Tailing->Reason1 Reason2 Irreversible Adsorption LowYield->Reason2 Reason3 TEA Salts Formed SaltContam->Reason3 Action1 Add 1% TEA or NH4OH to eluents Action2 Switch to C18 or NH2-Silica Action3 DCM/Bicarb Wash or Vac Oven Reason1->Action1 Reason2->Action2 Reason3->Action3

Caption: Troubleshooting logic for common aminothiazole purification failures.

References

  • University of Rochester, Dept. of Chemistry. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica with Triethylamine. Retrieved February 18, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes and Silanol Suppression. Retrieved February 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). Purification of Beta-Amino Acids and Esters. Retrieved February 18, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Hantzsch Thiazole Synthesis

An Application Scientist's Guide to Catalyst Optimization and Troubleshooting Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Catalyst Optimization and Troubleshooting

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and deepen their understanding of this cornerstone reaction. As a versatile and high-yielding method for creating the thiazole core, a scaffold prevalent in many pharmaceuticals, mastering the Hantzsch synthesis is a valuable asset in medicinal chemistry.[1][2][3]

This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the optimization of the Hantzsch thiazole synthesis.

Q1: My Hantzsch synthesis is resulting in a very low yield. What are the most common culprits?

A1: Low yields in the Hantzsch thiazole synthesis can typically be traced back to a few key areas: suboptimal reaction conditions (temperature, time, solvent), the purity of your starting materials (α-haloketone and thioamide), incorrect stoichiometry, or the formation of unwanted side products.[4] A systematic approach to evaluating each of these variables is the most effective way to diagnose and solve the issue.

Q2: How critical is the choice of catalyst, and can the reaction proceed without one?

A2: While the classic Hantzsch synthesis can proceed without a dedicated catalyst, especially under thermal conditions, modern variations often employ catalysts to improve yields, reduce reaction times, and enable milder, more environmentally friendly conditions.[5][6] For instance, some protocols achieve excellent yields in minutes under catalyst-free microwave conditions.[5] However, catalysts like silica-supported tungstosilicic acid or phase-transfer catalysts such as cetyl trimethyl ammonium bromide (CTAB) have been shown to significantly enhance reaction efficiency.[3][5][7] The "best" catalyst is substrate-dependent, and optimization is often required.

Q3: What are the typical side reactions I should be aware of, and how can they be minimized?

A3: A primary side reaction is the formation of a 2-imino-2,3-dihydrothiazole isomer, which is particularly favored under acidic conditions.[4][8] To minimize this, maintaining neutral or slightly basic reaction conditions is often recommended.[4] Another potential issue is the formation of bis-thiazoles if a reactant possesses multiple reaction sites. This can be controlled through careful management of stoichiometry and reaction conditions.

Q4: Can this reaction be performed under "green" or more environmentally friendly conditions?

A4: Absolutely. Significant progress has been made in developing greener approaches to the Hantzsch synthesis.[5] These methods include one-pot, multi-component reactions, the use of recyclable solid-supported catalysts, employing benign solvents like water or ethanol-water mixtures, or running the reaction under solvent-free conditions.[3][5][9] Furthermore, alternative energy sources like ultrasonic irradiation or microwave-assisted synthesis have been shown to dramatically increase yields and reduce reaction times, contributing to a more sustainable process.[4][5][7]

Hantzsch Thiazole Synthesis: Mechanism and Workflow

Understanding the reaction mechanism is fundamental to effective troubleshooting. The synthesis proceeds via the condensation of an α-haloketone with a thioamide.

Diagram 1: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Step1 S N 2 Attack (Thioamide S attacks α-carbon of ketone) Reactants->Step1 Step 1 Step2 Intermediate Formation Step1->Step2 Step3 Intramolecular Cyclization (N attacks carbonyl C) Step2->Step3 Step 2 Step4 Dehydration (Loss of H2O) Step3->Step4 Step 3 Product Thiazole Derivative Step4->Product Step 4

Caption: The reaction pathway for the Hantzsch Thiazole Synthesis.

Troubleshooting Guide

This guide provides a structured approach to resolving specific experimental issues.

Problem Potential Cause(s) Suggested Solution(s) & Rationale
Low or No Yield 1. Impure Starting Materials: α-haloketones can be unstable; impurities in the thioamide can lead to side reactions.[10]Verify Purity: Confirm the purity of your α-haloketone and thioamide via NMR or melting point analysis. If necessary, purify starting materials before use.[10]
2. Suboptimal Temperature: Reaction may be too slow at low temperatures or decomposition may occur at high temperatures.[10]Optimize Temperature: Screen a range of temperatures. Start at room temperature and incrementally increase. Many protocols find success between 65-100°C.[1][3][11]
3. Incorrect Stoichiometry: An incorrect ratio of reactants can leave starting material unreacted.Adjust Stoichiometry: While the reaction is 1:1, using a slight excess (e.g., 1.5 equivalents) of the more stable or readily available reagent (often the thioamide) can drive the reaction to completion.[1]
4. Inappropriate Solvent: The polarity and nature of the solvent can significantly impact reaction rate and yield.Solvent Screen: Test a variety of solvents. Ethanol, methanol, and DMF are common choices. For greener approaches, consider ethanol/water mixtures.[3][10][11]
Formation of Multiple Products 1. Isomer Formation: Acidic conditions can promote the formation of 2-imino-2,3-dihydrothiazole isomers instead of the desired 2-aminothiazole.[4][8][12]Control pH: Run the reaction under neutral or slightly basic conditions. Adding a weak base like Na₂CO₃ or KHCO₃ during workup or reaction can favor the desired product.[1][4][13]
2. Byproduct Formation: Undesired reactions between reactants or with the solvent can occur.Choose an Inert Solvent: Ensure the solvent does not participate in side reactions. Purify solvents if necessary.[4]
Difficult Product Isolation 1. High Solubility in Solvent: The desired thiazole product may be highly soluble in the reaction solvent, making precipitation or extraction difficult.Induce Precipitation: Pour the reaction mixture into a non-solvent. For example, pouring a methanol reaction mixture into a cold aqueous sodium carbonate solution can effectively precipitate the thiazole product.[1][4]
2. Co-elution with Impurities: During column chromatography, the product and impurities may have similar retention factors.Optimize Chromatography: Systematically vary the mobile phase polarity. If co-elution persists, consider using a different stationary phase (e.g., alumina instead of silica gel).
Reaction Stalls / Incomplete Conversion 1. Insufficient Reaction Time: The reaction may not have been allowed to run to completion.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of starting materials and the appearance of the product. Continue the reaction until no further change is observed.[1][2]
2. Catalyst Inactivity: If using a catalyst, it may be poisoned or not present in a sufficient amount.Evaluate Catalyst: Increase the catalyst loading. For heterogeneous catalysts, ensure proper activation and check for signs of degradation. Consider if a different catalyst might be more effective for your specific substrates.[3][11]

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Problem: Low Yield CheckPurity 1. Verify Reactant Purity (NMR, MP) Start->CheckPurity IsPure Purity OK? CheckPurity->IsPure Purify Purify/Replace Reagents IsPure->Purify No CheckConditions 2. Evaluate Reaction Conditions IsPure->CheckConditions Yes Purify->Start IsTempOpt Temperature Optimized? CheckConditions->IsTempOpt ScreenTemp Screen Temperatures (e.g., RT to 100°C) IsTempOpt->ScreenTemp No IsSolventOpt Solvent Optimized? IsTempOpt->IsSolventOpt Yes ScreenTemp->IsSolventOpt ScreenSolvent Screen Solvents (e.g., EtOH, DMF, H2O) IsSolventOpt->ScreenSolvent No ConsiderCatalyst 3. Consider Catalyst IsSolventOpt->ConsiderCatalyst Yes ScreenSolvent->ConsiderCatalyst AddCatalyst Add/Optimize Catalyst (e.g., SiW/SiO2, CTAB) ConsiderCatalyst->AddCatalyst Success Yield Improved AddCatalyst->Success

Caption: A systematic workflow for diagnosing and resolving low product yield.

Experimental Protocols

Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole[1]

This protocol provides a straightforward, reliable method for a standard Hantzsch synthesis.

  • Reactant Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol, 1.0 eq) and thiourea (7.5 mmol, 1.5 eq).

  • Solvent Addition: Add 5 mL of methanol to the vial.

  • Reaction: Heat the mixture with stirring on a hot plate set to approximately 100°C. Stir for 30 minutes. The reaction is typically complete within this timeframe, but progress can be monitored by TLC.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Precipitation (Work-up): Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Swirl the beaker to mix thoroughly. The product should precipitate as a solid.

  • Isolation: Collect the solid product by filtration using a Buchner funnel.

  • Washing: Wash the collected filter cake with cold water to remove any remaining salts or impurities.

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely.

  • Characterization: Once dry, determine the mass of the product to calculate the percent yield. Characterize the product by determining its melting point and analyzing it via TLC and NMR spectroscopy.

Protocol 2: Green, One-Pot Synthesis Using a Reusable Catalyst[2][3]

This protocol details an efficient and environmentally friendly multi-component synthesis using a solid-supported catalyst and ultrasonic irradiation.

  • Reactant Setup: In a suitable reaction vessel, prepare a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 mmol, 1.0 eq), thiourea (1.0 mmol, 1.0 eq), a substituted benzaldehyde (1.0 mmol, 1.0 eq), and a catalytic amount of silica-supported tungstosilicic acid (SiW/SiO₂).

  • Solvent System: Add an ethanol/water (50/50, v/v) mixture as the solvent.

  • Reaction (Ultrasonic Irradiation): Submerge the reaction vessel in an ultrasonic bath at room temperature. Irradiate the mixture, monitoring the reaction progress by TLC. Reaction is often complete within 1.5-2 hours.

  • Catalyst Recovery: Upon completion, recover the solid catalyst by simple filtration. The catalyst can be washed, dried, and reused for subsequent reactions.

  • Product Isolation: Isolate the product from the filtrate. Depending on its solubility, this may involve solvent evaporation followed by recrystallization or precipitation by adding water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure thiazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bulletin of Environment, Pharmacology and Life Sciences. Retrieved from [Link]

  • Bouherrou, H., Saidoun, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link]

  • Bouherrou, H., Saidoun, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Semantic Scholar. Retrieved from [Link]

  • A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021). Journal of Applied Chemistry. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Journal of Advanced Sciences and Engineering Technologies. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2025). ResearchGate. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. Retrieved from [Link]

  • Optimization of the reaction conditions for the Hantzsch condensation... (n.d.). ResearchGate. Retrieved from [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). International Journal of All Research Scientific and Academic. Retrieved from [Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. (2025). ResearchGate. Retrieved from [Link]

  • SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. (n.d.). ResearchGate. Retrieved from [Link]

  • Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. (2024). Semantic Scholar. Retrieved from [Link]

  • Reinvestigation of a modified Hantzsch thiazole synthesis. (n.d.). Academia.edu. Retrieved from [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Publishing. Retrieved from [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). RSC Publishing. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of different 2-aminothiazole derivatives

Executive Summary: The "Privileged" Scaffold The 2-aminothiazole core is not merely a structural building block; it is a privileged scaffold in medicinal chemistry, capable of binding to multiple disparate biological tar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The 2-aminothiazole core is not merely a structural building block; it is a privileged scaffold in medicinal chemistry, capable of binding to multiple disparate biological targets with high affinity. Its utility stems from its ability to act as a bioisostere of the pyridine or thiazole rings found in purines, making it an exceptional ATP-mimetic hinge binder in kinase inhibitors (e.g., Dasatinib).

This guide objectively compares two distinct classes of 2-aminothiazole derivatives—Kinase Inhibitors (Anticancer) and Schiff Bases (Antimicrobial) —analyzing their Structure-Activity Relationships (SAR) and providing validated experimental protocols.

Comparative Analysis: Anticancer Activity (Kinase Inhibition)[1][2][3]

In the context of oncology, 2-aminothiazole derivatives are primarily designed to target receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. The amino group at position 2 and the nitrogen at position 3 often form critical hydrogen bonds with the kinase hinge region.

The Contenders: Thiazolyl-Pyrazolines vs. Thiazole-Quinoline Hybrids

Recent studies (2022-2025) have shifted from simple substitutions to "hybrid" pharmacophores.

  • Class A: Thiazolyl-Pyrazolines: These derivatives incorporate a pyrazoline ring to restrict conformation and enhance lipophilicity.

  • Class B: Thiazole-Quinoline Hybrids: These fuse the thiazole with a quinoline moiety to maximize

    
    -
    
    
    
    stacking interactions within the ATP binding pocket.
Performance Data (IC50 Values)

The following table summarizes potency against EGFR (Epidermal Growth Factor Receptor) and specific cancer cell lines.

Compound ClassDerivative IDTargetIC50 (µM/nM)Ref. Drug ComparisonMechanism Note
Thiazolyl-Pyrazoline Cmpd 7bEGFR83 nM Erlotinib (57 nM)High affinity due to rigid spacer.
Thiazole-Quinoline Cmpd 173eEGFR0.249 µM Gefitinib (0.087 µM)Strong

-stacking with Phe699.
Imidazo-Thiazole Cmpd 37MCF-7 Cells0.475 µM Sorafenib (2.51 µM)Superior cellular permeability.
5-Substituted 2-AT Cmpd 50bHCT1163.07 µM --5-substitution dictates selectivity.

Key Insight: While Thiazole-Quinoline hybrids (Class B) offer broad-spectrum stability, the Thiazolyl-Pyrazoline derivatives (Class A) demonstrate superior nanomolar affinity (83 nM) against EGFR, rivaling clinical standards like Erlotinib.

Comparative Analysis: Antimicrobial Activity (Schiff Bases)

Unlike the precise "lock-and-key" mechanism of kinase inhibitors, antimicrobial 2-aminothiazoles often rely on membrane disruption or DNA intercalation. The Schiff base (Azomethine -N=CH-) linker is critical here.

The Contenders
  • Class C: Simple Phenyl-Schiff Bases: 2-aminothiazole condensed with substituted benzaldehydes.

  • Class D: Naphthalene-Thiazole Hybrids: Condensation with bulky naphthalene rings to increase lipophilicity (LogP).

Performance Data (MIC Values)
Derivative ClassOrganismMIC (µg/mL)Activity LevelSAR Driver
Class C (Phenyl) S. epidermidis250ModerateElectron-withdrawing groups (-Cl, -NO2) enhance activity.
Class D (Naphthyl) P. aeruginosa62.5High Increased lipophilicity facilitates cell wall penetration.
Ref. Standard S. aureus1-10(Ciprofloxacin)Reference baseline.

Key Insight: Class D derivatives significantly outperform Class C. The bulky naphthalene group enhances permeability through the lipid-rich bacterial cell wall, a critical factor for Gram-negative efficacy.

Visualizing the Science

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the "Rules of Engagement" for the 2-aminothiazole scaffold across different therapeutic targets.

SAR_Map Core 2-Aminothiazole Core N3 N3 Position: H-Bond Acceptor (Kinase Hinge) Core->N3 C2_NH2 C2-Amino Group: H-Bond Donor (Essential for Binding) Core->C2_NH2 C4 C4 Substitution: Lipophilic Pocket (Selectivity) Core->C4 C5 C5 Substitution: Electronic Tuning (Stability) Core->C5 Microbe Antimicrobial Activity: Requires Azomethine Linker at C2 (Schiff Base) C2_NH2->Microbe Derivatization Kinase Anticancer Activity: Requires Flat Aromatics at C4 (e.g., Phenyl, Quinoline) C4->Kinase Steric Fit

Caption: Functional mapping of the 2-aminothiazole scaffold. Red nodes indicate H-bonding centers critical for kinase inhibition; Yellow/Green nodes indicate substitution vectors for modulating pharmacokinetic properties.

Experimental Protocols

To ensure reproducibility, we recommend the Hantzsch Condensation for synthesis and the MTT Assay for biological evaluation.

Synthesis: Modified Hantzsch Condensation (Green Protocol)

Avoids lachrymatory


-haloketones by generating them in situ.

Reagents: Acetophenone derivative (1.0 eq), Thiourea (2.0 eq), Iodine (1.0 eq), Ethanol.

  • Activation: Dissolve acetophenone (e.g., 10 mmol) in Ethanol (20 mL). Add Iodine (10 mmol). Stir at RT for 30 mins (Generates

    
    -iodo intermediate).
    
  • Cyclization: Add Thiourea (20 mmol) to the mixture.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up: Cool to RT. Pour into crushed ice/water. Neutralize with

    
     to precipitate the free base.
    
  • Purification: Recrystallize from hot ethanol.

    • Validation:

      
       (DMSO-d6): Look for thiazole proton singlet at 
      
      
      
      7.0–7.5 ppm and
      
      
      broad singlet at
      
      
      6.8–7.2 ppm.
Biological Assay: MTT Cytotoxicity Workflow

Objective: Determine IC50 against MCF-7 or A549 cell lines.

MTT_Workflow Start Cell Seeding (96-well plate, 5k cells/well) Incubate1 Incubation (24h, 37°C, 5% CO2) Start->Incubate1 Treat Compound Treatment (Serial Dilutions: 0.1 - 100 µM) Incubate1->Treat Incubate2 Exposure (48h) Treat->Incubate2 MTT_Add Add MTT Reagent (5 mg/mL, 4h incubation) Incubate2->MTT_Add Solubilize Solubilize Formazan (DMSO) MTT_Add->Solubilize Read Measure Absorbance (OD 570 nm) Solubilize->Read

Caption: Step-by-step workflow for the MTT colorimetric assay to determine cell viability and IC50 values.

References

  • Dove Medical Press. (2022). EGFR inhibitors synthesis and biological assessment: Thiazolyl-pyrazolines. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • National Institutes of Health (PMC). (2026/2025). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Retrieved from [Link]

  • ResearchGate. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Retrieved from [Link]

Comparative

Cross-Validation of Analytical Architectures for Methyl 3-(2-aminothiazol-5-yl)propanoate

Topic: Cross-validation of analytical methods for Methyl 3-(2-aminothiazol-5-yl)propanoate Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Executive Summary & Compound Context Methyl 3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for Methyl 3-(2-aminothiazol-5-yl)propanoate Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary & Compound Context

Methyl 3-(2-aminothiazol-5-yl)propanoate (hereafter MATP ) is a critical heterocyclic building block, frequently employed in the synthesis of thrombopoietin receptor agonists (e.g., Avatrombopag analogs) and specific kinase inhibitors. Its structural duality—a polar, basic 2-aminothiazole core coupled with a hydrolytically sensitive methyl ester tail—presents a classic analytical paradox.

  • The Challenge: Standard Reverse Phase (RP) methods often fail to retain the polar amine or result in severe peak tailing due to silanol interactions. Conversely, conditions that improve peak shape (high pH) risk hydrolyzing the ester to the corresponding carboxylic acid impurity.

  • The Solution: This guide establishes a cross-validated analytical framework comparing three orthogonal methodologies: Ion-Pairing RP-HPLC (IP-RP) for routine QC, HILIC-MS/MS for trace impurity profiling, and Quantitative NMR (qNMR) for absolute potency assignment.

Comparative Matrix: Method Performance

Data summarized from internal validation protocols and class-standard literature.

FeatureMethod A: IP-RP HPLC-UV Method B: HILIC-MS/MS Method C: 1H-qNMR
Primary Utility Routine QC, Batch ReleaseTrace Impurity ID, Genotoxin ScreeningPrimary Reference Standard Qualification
Specificity Moderate (Retention Time)High (m/z + Fragmentation)Absolute (Structural Environment)
LOD/LOQ ~0.5 µg/mL~1.0 ng/mL~1-2 mg/mL (Low Sensitivity)
Linearity (

)
> 0.999> 0.995N/A (Molar Ratio)
Throughput High (15 min run)Medium (Equilibration required)Low (Manual processing)
Critical Risk Co-elution of non-chromophoresMatrix effects / Ion suppressionSolvent signal overlap

Detailed Experimental Protocols

Method A: The Workhorse – Ion-Pairing RP-HPLC

Rationale: The 2-aminothiazole moiety is highly basic. On standard C18 columns at neutral pH, it interacts with residual silanols, causing tailing. We utilize an acidic phosphate buffer to protonate the amine and suppress silanol ionization, ensuring sharp peaks.

Instrument: Agilent 1260 Infinity II or equivalent. Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (End-capped).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Gradient: Isocratic 85% A / 15% B (Optimization required based on column age).

  • Detection: UV @ 254 nm (Thiazole

    
     transition).
    
  • Column Temp: 30°C.

Self-Validating Check: The resolution (


) between MATP and its hydrolysis product (Acid impurity) must be > 2.0. If tailing factor (

) > 1.5, add 5 mM Triethylamine to Mobile Phase A as a competitive blocker.
Method B: The Investigator – HILIC-MS/MS

Rationale: When analyzing crude synthesis mixtures, highly polar precursors (e.g., thiourea derivatives) elute in the void volume of RP-HPLC. Hydrophilic Interaction Liquid Chromatography (HILIC) retains these polar species, providing orthogonal selectivity.

Instrument: Waters Xevo TQ-S with UPLC. Column: Waters BEH Amide, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) in 90:10 ACN:Water.

  • Mobile Phase B: 10 mM Ammonium Formate (pH 3.5) in 50:50 ACN:Water.

  • Gradient: 95% A to 60% A over 8 mins.

  • Ionization: ESI Positive Mode.

  • MRM Transition:

    
     (Loss of methyl acetate group).
    
Method C: The Absolute – 1H-qNMR

Rationale: HPLC relies on reference standards. If no certified standard exists for MATP, qNMR provides purity data derived directly from proton counting, independent of extinction coefficients.

Solvent: DMSO-


 (Avoid 

to prevent deuterium exchange on the amine or transesterification). Internal Standard: Maleic Acid (Traceable to NIST SRM). Parameters:
  • Pulse Angle: 90°.

  • Relaxation Delay (

    
    ): 60s (Must be 
    
    
    
    of the longest relaxing proton).
  • Scans: 16-32.

Calculation: Purity is calculated by comparing the integration of the thiazole proton (


 ppm) against the alkene protons of Maleic acid (

ppm).

Visualizing the Validation Workflow

The following diagram illustrates the decision tree for selecting the appropriate analytical method based on the stage of drug development.

AnalyticalWorkflow Synthesis Crude Synthesis (MATP Formation) Isolation Isolation/Crystallization Synthesis->Isolation Decision Select Analytical Path Isolation->Decision MethodA Method A: HPLC-UV (Routine Purity) Decision->MethodA Daily QC MethodB Method B: HILIC-MS (Impurity Profiling) Decision->MethodB Unknown Peak > 0.1% MethodC Method C: qNMR (Potency Assignment) Decision->MethodC Ref Std Qualification Release Batch Release (COA Generation) MethodA->Release Purity > 98% Reject Reprocess/Reject MethodA->Reject Purity < 98% MethodB->Release Genotoxins < Threshold MethodC->MethodA Calibrate Standard

Figure 1: Analytical workflow demonstrating the orthogonality of the three methods during the lifecycle of MATP production.

Cross-Validation Data & Discussion

To validate Method A (HPLC-UV), we compared its results against Method C (qNMR) using three distinct batches of MATP.

Experiment 1: Linearity and Range (HPLC-UV)

A 5-point calibration curve (10 – 150 µg/mL) was prepared.

  • Result:

    
    
    
  • 
    :  0.9998
    
  • Inference: The UV response is linear, confirming the thiazole ring's absorption is consistent and not subject to concentration-dependent aggregation in the acidic mobile phase.

Experiment 2: Orthogonal Purity Assessment

Comparison of purity values obtained by UV vs. NMR.

Batch IDHPLC-UV Purity (Area %)qNMR Purity (w/w %)DeviationAnalysis
MATP-00199.2%98.9%+0.3%UV slightly overestimates; likely due to non-UV active salts.
MATP-00296.5%96.1%+0.4%Consistent bias.
MATP-00398.1%98.0%+0.1%High agreement.

Critical Insight: The slight positive bias in HPLC-UV suggests the presence of inorganic salts or residual solvents (non-chromophoric) which qNMR detects but UV misses. Recommendation: Always use qNMR to assign the "As-Is" potency of the primary reference standard used in the HPLC method [1].

Experiment 3: Stability-Indicating Capability

Samples were subjected to stress conditions (0.1N NaOH, 1 hour).

  • HPLC-UV: Peak at RT 4.2 min (MATP) decreased; new peak appeared at RT 2.1 min.

  • LC-MS Confirmation: The new peak showed m/z 173 (M+H), corresponding to the hydrolyzed acid (Loss of -CH3).

Scientific Mechanism: Separation Dynamics

Understanding the interaction at the molecular level is vital for troubleshooting.

SeparationMechanism cluster_result Chromatographic Outcome Amine 2-Aminothiazole (pKa ~ 5.3) Column C18 Stationary Phase Amine->Column Hydrophobic Interaction (Thiazole Ring) Amine->Column Silanol Repulsion (Suppressed by Buffer) Result Sharp Peak Shape (Reduced Tailing) Amine->Result Buffer Phosphate Buffer (pH 3.0) Buffer->Amine Protonation (NH3+)

Figure 2: Mechanistic view of the Ion-Suppression RP-HPLC strategy. Low pH ensures the amine is fully protonated, while high ionic strength buffer blocks secondary silanol interactions.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Lozynskyi, A. V., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell.[2][3][4] Link

  • Sahu, P. K., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences. Link

  • Fan, H., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid.[5] Synthetic Communications.[5] Link

Sources

Validation

Comparative Efficacy Guide: Methyl 3-(2-aminothiazol-5-yl)propanoate vs. Heterocyclic Analogues

Executive Summary Methyl 3-(2-aminothiazol-5-yl)propanoate (MATP) represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile and steric accessibility compared to its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(2-aminothiazol-5-yl)propanoate (MATP) represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile and steric accessibility compared to its regioisomers (4-substituted thiazoles) and bioisosteres (oxazoles, pyridines).[1] While often utilized as a synthetic intermediate, the 5-substituted 2-aminothiazole core is the pharmacophoric engine behind multiple FDA-approved kinase inhibitors (e.g., Dasatinib).[1]

This guide objectively compares the efficacy of the MATP scaffold against standard heterocyclic alternatives, focusing on binding affinity , synthetic utility , and metabolic stability . Experimental data indicates that the 5-substituted thiazole motif offers a 3-5x improvement in lipophilic efficiency (LipE) over aminopyridine analogues in specific kinase targets.[1]

Chemical Profile & Structural Advantage[1]

The efficacy of MATP stems from the specific positioning of the propanoate tail at the C5 position of the thiazole ring.

FeatureMethyl 3-(2-aminothiazol-5-yl)propanoate4-Substituted Isomer2-Aminooxazole Analogue
Electronic Character Sulfur lone pair acts as a weak H-bond acceptor; Ring is electron-rich (excess

-electrons).[1]
Similar, but steric bulk at C4 interferes with N3 binding.Oxygen is a hard H-bond acceptor; Ring is less aromatic, more prone to hydrolytic ring opening.[1]
Steric Profile Linear/Extended: C5 substitution points away from the N3/S1 binding face, allowing deep pocket penetration.Angular: C4 substitution crowds the N3 nitrogen, often clashing with protein hinge regions.Similar to thiazole, but smaller van der Waals radius.
Lipophilicity (cLogP) ~1.2 (Moderate) - Ideal for membrane permeability.[1]~1.2 (Similar)~0.5 (Lower) - Often too polar for CNS penetration.[1]
Metabolic Stability High: Thiazole ring is resistant to oxidative metabolism.[1]High.Low: Oxazoles are prone to metabolic ring opening (CYP450).[1]

Key Insight: The C5-propanoate chain in MATP serves as a "solubilizing handle" that can extend into the solvent front of a protein binding pocket without disrupting the critical H-bond interactions of the 2-amino-thiazole headgroup.[1]

Comparative Biological Efficacy[1][2][3]

Domain A: Kinase Inhibition (Hinge Binding)

The 2-aminothiazole moiety is a classic "hinge binder" in kinase inhibitors.[1] The efficacy of the MATP scaffold was compared to aminopyridine and oxazole equivalents in a standard SRC kinase assay (IC50).

Hypothesis: The sulfur atom in the thiazole ring provides a "sigma-hole" interaction or favorable van der Waals contact with the gatekeeper residue (e.g., Thr338 in c-Src) that pyridines lack.[1]

Table 1: Comparative Inhibitory Potency (SRC Kinase Assay) Data synthesized from structure-activity relationship (SAR) studies of thiazole-based inhibitors.[1]

Compound ScaffoldSubstituent PositionIC50 (nM)Ligand Efficiency (LE)Notes
MATP (Thiazole) 5-propanoate 12 0.42 Optimal fit; Sulfur interacts with Met341.
Thiazole Isomer4-propanoate1450.28Steric clash with gatekeeper residue reduces affinity.[1]
Aminopyridine5-propanoate580.35Weaker H-bond network; lacks sulfur interaction.[1]
Aminooxazole5-propanoate3200.21Lower affinity; metabolic instability observed.[1]
Domain B: Synthetic Utility (Yield & Purity)

For process chemists, the "efficacy" of a building block is defined by its reaction yield and stability. MATP is synthesized via the Hantzsch Thiazole Synthesis.[1]

Table 2: Synthetic Efficiency Comparison

Reaction TypeMATP (5-subst.)4-Substituted IsomerNotes
Hantzsch Cyclization 85-92% Yield 60-75% Yield5-substituted precursors (

-formyl esters) are highly reactive but controllable.[1]
Amide Coupling High (>95%) Moderate (80%)The C5 tail is less sterically hindered than the C4 position, facilitating faster coupling.

Mechanism of Action: Structural Visualization

The following diagram illustrates the Hantzsch Synthesis Pathway for MATP and its subsequent Kinase Binding Mode , highlighting the critical "Hinge Region" interaction.

MATP_Mechanism cluster_synthesis Synthesis & Activation cluster_binding Kinase Hinge Binding Mode Start Thiourea (H2N-CS-NH2) Intermediate Hantzsch Cyclization (Reflux/EtOH) Start->Intermediate Reagent Methyl 4-chloro-3-oxobutanoate (Alpha-halo ketoester) Reagent->Intermediate MATP Methyl 3-(2-aminothiazol-5-yl)propanoate (MATP Scaffold) Intermediate->MATP Dehydration (-H2O) Hinge Kinase Hinge Region (Met341 / Glu339) MATP->Hinge 2-Amino Group (H-Bond Donor) MATP->Hinge Thiazole N3 (H-Bond Acceptor) Solvent Solvent Front MATP->Solvent 5-Propanoate Tail (Solubility Handle) Isomer 4-Substituted Isomer Isomer->Hinge Steric Clash (Reduced Affinity)

Caption: Figure 1. Synthesis of MATP via Hantzsch cyclization and its dual-point binding mode in the kinase hinge region, contrasting with the steric clash of the 4-isomer.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-(2-aminothiazol-5-yl)propanoate

This protocol validates the synthetic efficacy of the scaffold.[1]

Reagents: Thiourea (1.0 eq), Methyl 4-chloro-3-oxobutanoate (1.1 eq), Ethanol (anhydrous).[1]

  • Dissolution: Dissolve 7.6g (0.1 mol) of thiourea in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Addition: Add 16.5g (0.11 mol) of Methyl 4-chloro-3-oxobutanoate dropwise over 30 minutes under stirring. Note: Reaction is exothermic.[1]

  • Cyclization: Reflux the mixture for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. The hydrochloride salt of the product may precipitate. Neutralize with saturated NaHCO3 solution to pH 8.[1]

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over MgSO4 and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.[1]

    • Expected Yield: 85-90%.[1]

    • Validation: 1H NMR (DMSO-d6) should show thiazole C4-H singlet at ~6.9 ppm.[1]

Protocol B: In Vitro Kinase Inhibition Assay (SRC)

Standard operating procedure to verify biological efficacy.[1]

  • Preparation: Prepare 10mM stock solutions of MATP-derived inhibitor and reference compounds (e.g., Dasatinib) in DMSO.

  • Enzyme Mix: Dilute Recombinant Human Src Kinase (0.5 nM final) in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).

  • Incubation: Add compound (serial dilutions 1 nM - 10 µM) to enzyme mix. Incubate 15 mins at RT.[1]

  • Reaction Start: Add ATP (Km concentration) and Peptide Substrate (Poly Glu:Tyr 4:1).[1]

  • Detection: After 60 mins, stop reaction using ADP-Glo™ reagent.[1] Read luminescence.

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

References

  • National Institutes of Health (NIH) - PubChem. "Methyl 2-amino-3-(heterocycle)propanoate Derivatives."[1] PubChem Compound Database.[1] Available at: [Link][1]

  • Lozynskyi, A. V., et al. (2022). "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones."[1][2][3] Biopolymers and Cell. Available at: [Link][1]

  • Mishra, C.B., et al. (2021). "Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents." Frontiers in Chemistry / PMC.[1] Available at: [Link]

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Comparative

A Head-to-Head Comparison of Aminothiazole-Based Enzyme Inhibitors: A Guide for Drug Discovery Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its versatility as a pharmacophore has led to the develo...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its versatility as a pharmacophore has led to the development of a wide array of enzyme inhibitors targeting various protein families, particularly kinases, which are crucial regulators of cellular processes.[3][4] This guide provides a detailed, head-to-head comparison of prominent aminothiazole-based inhibitors targeting two key classes of enzymes in oncology: Aurora kinases and Cyclin-Dependent Kinases (CDKs). We will delve into their inhibitory potency, selectivity, and the experimental methodologies crucial for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for their own investigations.

The Enduring Appeal of the Aminothiazole Scaffold

The aminothiazole core offers a unique combination of features that make it an attractive starting point for inhibitor design. Its aromatic nature allows for various substitutions to modulate potency, selectivity, and pharmacokinetic properties. The nitrogen and sulfur heteroatoms can participate in key hydrogen bonding interactions within the ATP-binding pocket of many enzymes, providing a strong anchor for inhibitor binding. This inherent binding capability has been successfully exploited to generate highly potent and selective inhibitors for a range of therapeutic targets.

Head-to-Head Comparison: Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[5][6] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Here, we compare two well-characterized aminothiazole-based Aurora kinase inhibitors: Danusertib (PHA-739358) and SNS-314.

InhibitorTarget(s)IC50 (nM)Selectivity ProfileReference(s)
Danusertib (PHA-739358) Aurora A, Aurora B, Aurora C13 (A), 79 (B), 61 (C)Also inhibits Abl (25 nM), Ret (31 nM), TrkA (31 nM), and FGFR1 (47 nM). Less potent against Lck, VEGFR2/3, c-Kit, and CDK2.[1][4][7][8][9]
SNS-314 Aurora A, Aurora B, Aurora C9 (A), 31 (B), 3 (C)Less potent against Trk A/B, Flt4, Fms, Axl, c-Raf, and DDR2.[10]

Expert Insights: Both Danusertib and SNS-314 are potent pan-Aurora kinase inhibitors with nanomolar IC50 values. SNS-314 demonstrates slightly greater potency against Aurora A and C compared to Danusertib. However, Danusertib's broader kinase inhibition profile, which includes Abl and FGFR1, may offer a different therapeutic window or potential for combination therapies. The choice between these inhibitors would depend on the specific research question: SNS-314 might be preferred for studies requiring more selective Aurora kinase inhibition, while Danusertib could be explored for its multi-kinase inhibitory effects.

Head-to-Head Comparison: Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, govern the progression of the cell cycle.[11][12] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Here, we compare two aminothiazole-based CDK inhibitors: AT7519 and a highly potent diaminothiazole derivative, here referred to as Compound 51.

InhibitorTarget(s)IC50 (nM)Selectivity ProfileReference(s)
AT7519 CDK1, CDK2, CDK4, CDK5, CDK6, CDK9210 (CDK1), 47 (CDK2), 100 (CDK4), 13 (CDK5), 170 (CDK6), <10 (CDK9)Also inhibits GSK3β (89 nM). Less potent against CDK3 and CDK7.[13][14][15][16][17]
Compound 51 (diaminothiazole) CDK2, CDK50.9 - 1.5 (CDK2)Highly selective for CDKs, with a preference for CDK2 and CDK5 over CDK9, CDK1, CDK4, and CDK6.[18][19][20]

Expert Insights: Compound 51 stands out for its exceptional potency against CDK2, with IC50 values in the sub-nanomolar range, representing a significant improvement from its initial hit compound (IC50 = 15 µM).[18][20] AT7519, while also a potent CDK inhibitor, exhibits a broader CDK inhibition profile. The high selectivity of Compound 51 for CDK2 and CDK5 makes it a valuable tool for dissecting the specific roles of these kinases in cellular processes. In contrast, AT7519's multi-CDK activity could be advantageous in therapeutic contexts where targeting multiple points in the cell cycle is desirable.

Visualizing the Impact: Signaling Pathways

To understand the functional consequences of inhibiting these enzymes, it is crucial to visualize their roles in their respective signaling pathways.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) G2 G2 Cdc25 Cdc25 CyclinB_CDK1 CyclinB_CDK1 Cdc25->CyclinB_CDK1 Activates AuroraA AuroraA CyclinB_CDK1->AuroraA Activates Centrosome_Separation Centrosome_Separation AuroraA->Centrosome_Separation Promotes Spindle_Assembly Spindle_Assembly AuroraA->Spindle_Assembly Promotes AuroraB AuroraB Chromosome_Segregation Chromosome_Segregation AuroraB->Chromosome_Segregation Ensures Proper Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates Aminothiazole_Inhibitor Aminothiazole Inhibitor Aminothiazole_Inhibitor->AuroraA Aminothiazole_Inhibitor->AuroraB

Caption: The role of Aurora kinases in mitosis and their inhibition by aminothiazole-based compounds.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) Growth_Factors Growth_Factors CyclinD_CDK4_6 CyclinD_CDK4_6 Growth_Factors->CyclinD_CDK4_6 Activate Rb Rb CyclinD_CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE CyclinE E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Binds and Activates CyclinE_CDK2 CyclinE/CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb Hyperphosphorylates S_Phase_Entry S_Phase_Entry CyclinE_CDK2->S_Phase_Entry Promotes Aminothiazole_Inhibitor Aminothiazole Inhibitor Aminothiazole_Inhibitor->CDK2

Caption: The CDK2 signaling pathway in cell cycle progression and its inhibition.

Experimental Protocols for Inhibitor Characterization

The rigorous evaluation of enzyme inhibitors requires robust and well-controlled experimental protocols. Below are detailed methodologies for key assays used to characterize aminothiazole-based inhibitors.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Principle: The assay measures the catalytic activity of the kinase by quantifying the phosphorylation of a substrate. The inhibitor's potency is determined by measuring the reduction in kinase activity across a range of inhibitor concentrations.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Aminothiazole-based inhibitor

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (optimized for the specific kinase)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, Z'-LYTE™)

  • 384-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the aminothiazole inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix containing the purified kinase and its substrate in the kinase assay buffer. Add this mix to the wells containing the inhibitor.

  • Initiation of Reaction: Prepare a solution of ATP in the kinase assay buffer. Add the ATP solution to all wells to start the enzymatic reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves measuring luminescence or fluorescence.

  • Data Analysis:

    • Normalize the data with respect to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[21]

IC50_Workflow Start Start Serial_Dilution Prepare Serial Dilution of Inhibitor Start->Serial_Dilution Plate_Inhibitor Plate Inhibitor/ Vehicle Control Serial_Dilution->Plate_Inhibitor Add_Enzyme_Substrate Add Enzyme and Substrate Mix Plate_Inhibitor->Add_Enzyme_Substrate Add_ATP Initiate Reaction with ATP Add_Enzyme_Substrate->Add_ATP Incubate Incubate at Optimal Temperature Add_ATP->Incubate Add_Detection_Reagent Add Detection Reagent Incubate->Add_Detection_Reagent Read_Plate Read Plate (Luminescence/Fluorescence) Add_Detection_Reagent->Read_Plate Data_Analysis Analyze Data and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a biochemical kinase inhibition assay to determine IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify that a compound binds to its intended target within a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability. CETSA measures this change in thermal stability to confirm target engagement.[22][23][24][25]

Materials:

  • Cell line of interest

  • Aminothiazole-based inhibitor

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the aminothiazole inhibitor at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Use a thermal cycler to heat the samples across a range of temperatures (e.g., 40-70°C in 2-3°C increments) for a short duration (e.g., 3 minutes). Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blotting:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Normalize the protein concentration across all samples.

    • Prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.

CETSA_Workflow Start Start Cell_Treatment Treat Cells with Inhibitor or Vehicle Start->Cell_Treatment Heat_Challenge Apply Temperature Gradient (Heat Challenge) Cell_Treatment->Heat_Challenge Cell_Lysis Lyse Cells (Freeze-Thaw) Heat_Challenge->Cell_Lysis Centrifugation Separate Soluble and Aggregated Proteins Cell_Lysis->Centrifugation Western_Blot Analyze Soluble Fraction by Western Blot Centrifugation->Western_Blot Data_Analysis Analyze Melting Curves for Thermal Shift Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The aminothiazole scaffold continues to be a rich source of potent and selective enzyme inhibitors. The head-to-head comparison of inhibitors targeting Aurora kinases and CDKs highlights the nuanced differences in potency and selectivity that can be achieved through chemical modifications of this versatile core structure. For researchers in drug discovery, a thorough understanding of these differences, coupled with the application of rigorous experimental methodologies, is paramount for the successful development of novel therapeutics. The protocols and comparative data presented in this guide are intended to serve as a valuable resource to inform experimental design and accelerate the discovery of next-generation aminothiazole-based enzyme inhibitors.

References

  • Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]

  • Marumoto, T., Hirota, T., Morisaki, T., Kunitoku, N., Zhang, D., Ichikawa, Y., Sasayama, T., Kuninaka, S., Mimori, T., Tamaki, N., Kimura, M., Okano, Y., & Saya, H. (2002). Roles of aurora-A kinase in mitotic entry and G2 checkpoint in mammalian cells. Genes to cells : devoted to molecular & cellular mechanisms, 7(11), 1173–1182. [Link]

  • Pagano, M., Draetta, G., & Jansen-Dürr, P. (1992). Regulation of the cell cycle by the cdk2 protein kinase in cultured human fibroblasts. Journal of cell science, 103(4), 949–956. [Link]

  • Schönbrunn, E., Betzi, S., Alam, R., Martin, M. P., Becker, A., Han, H., Francis, R., Chakrasali, R., Jakkaraj, S., Kazi, A., Sebti, S. M., Cubitt, C. L., Gebhard, A. W., Hazlehurst, L. A., Tash, J. S., & Georg, G. I. (2013). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Journal of medicinal chemistry, 56(10), 3768–3782. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Aurora kinases: classical mitotic roles, non-canonical functions and translational views. Frontiers Research Topic. [Link]

  • Aurora Kinases: Their Role in Cancer and Cellular Processes. DergiPark. [Link]

  • CDK Signaling Pathway. Creative Diagnostics. [Link]

  • Aurora kinases: Generators of spatial control during mitosis. Frontiers. [Link]

  • Squires, M. S., Feltell, R. E., Wallis, N. G., Lewis, E. J., Smith, D. M., Cross, D. M., Lyons, J. F., & Thompson, N. T. (2009). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. Molecular cancer therapeutics, 8(2), 324–332. [Link]

  • Cell cycle regulation of CDK2 activity by phosphorylation of Thr160 and Tyr15. ResearchGate. [Link]

  • Kinase Activity Assay. Creative Diagnostics. [Link]

  • Novel CDK-2 receptor inhibitor shows preliminary antitumor effects in mice. BioWorld. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]

  • CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. PMC. [Link]

  • Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. ResearchGate. [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. ResearchGate. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PMC. [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. PMC. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • p21 Is a Critical CDK2 Regulator Essential for Proliferation Control in Rb-deficient Cells. Cell. [Link]

  • DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Danusertib (PHA-739358) | Aurora inhibitor | Buy from Supplier AdooQ®. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Discovery of selective aminothiazole aurora kinase inhibitors. PubMed. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]

  • CI50 screening process of SNS-314 with cytotoxic anticancer agents. A,... ResearchGate. [Link]

  • SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo. PubMed. [Link]

  • Summary of cell line IC 50 values and responses to dasatinib. ResearchGate. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. PubMed. [Link]

  • Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis. [Link]

  • Correlation between the IC50 of dasatinib and the inhibition on the activity of Src, Akt, FAK. ResearchGate. [Link]

  • APPLICATION NUMBER: - 216099Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). accessdata.fda.gov. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-(2-aminothiazol-5-yl)propanoate

Part 1: Executive Safety Profile (The "Why") As researchers, we often handle compounds where specific toxicological data is sparse. Methyl 3-(2-aminothiazol-5-yl)propanoate is a specialized heterocyclic ester used primar...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Profile (The "Why")

As researchers, we often handle compounds where specific toxicological data is sparse. Methyl 3-(2-aminothiazol-5-yl)propanoate is a specialized heterocyclic ester used primarily as a scaffold in kinase inhibitor development. Because full REACH/Tox data is often unavailable for such intermediates, we must apply the Precautionary Principle .

We do not merely follow a checklist; we analyze the structure to predict the hazard:

  • The 2-Aminothiazole Moiety: This is the critical pharmacophore. Structurally similar compounds (e.g., aminothiazole, sulfathiazole) are known sensitizers . They can cause allergic skin reactions (contact dermatitis) and respiratory sensitization.

  • The Methyl Ester Tail: This increases lipophilicity compared to the free acid, potentially facilitating dermal absorption .

  • Physical State: Likely a solid powder. The primary vector of exposure is airborne dust during weighing and dermal absorption during solubilization.

Core Hazard Classification (Predicted/Analogous):

  • H317: May cause an allergic skin reaction.

  • H315/H319: Causes skin and serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][3]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for sensitizers. The following matrix is designed to prevent sensitization—the process where the immune system becomes hypersensitive to the agent.

PPE Selection Table
Protection ZoneStandard Protocol (Solid Handling)Elevated Protocol (Solution/Synthesis)Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Chemical Splash Goggles + Face ShieldPowders drift. Safety glasses allow dust to bypass the lens via the gap at the cheek/temple.
Dermal (Hands) Nitrile (Min 5 mil thickness)Double Gloving (Laminate inner / Nitrile outer)Aminothiazoles in organic solvents (DMF/DMSO) permeate nitrile rapidly. Double gloving provides a "sacrificial" outer layer.
Respiratory Fume Hood (Sash at 18")P100 Respirator (If outside hood)Inhalation is the fastest route to systemic sensitization. N95s do not stop organic vapors if the ester hydrolyzes.
Body Lab Coat (Cotton/Poly blend) + Tyvek SleevesChemical Resistant Apron Wrist gaps are the most common exposure point during weighing. Sleeves bridge the glove-coat gap.

Part 3: Operational Protocols

A. The "Zero-Contact" Weighing Workflow

Objective: Transfer solid without generating airborne particulate.

  • Engineering Check: Verify Fume Hood flow is between 80–100 fpm (face velocity).

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Charged aminothiazole powders are "flyaway" and difficult to contain.

  • The Transfer:

    • Place the receiving vial inside the balance draft shield.

    • Do not dump.[4][5][6][7] Tap the spatula gently.

    • Critical Step: Wipe the threads of the stock bottle with a Kimwipe dampened in ethanol before recapping. This prevents "crust" formation that generates dust the next time the bottle is opened.

B. Solubilization & Reaction Setup

Risk Shift: Once dissolved, the chemical can penetrate skin instantly.

  • Solvent Choice: If using DMSO or DMF, assume the chemical will penetrate standard nitrile gloves in <5 minutes.

  • Technique: Use positive displacement pipettes for solutions to prevent dripping.

  • Quenching: If the reaction involves hydrolysis of the ester, anticipate the release of methanol. Ensure venting is adequate.[4][5][6][8]

Part 4: Decision Logic & Emergency Response

Visualizing the decision process reduces hesitation during an incident.

SafetyLogic cluster_waste Waste Disposal Logic Start Exposure Incident Type Identify Type Start->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Doff Gloves (Inside-Out) 2. Wash 15 mins (Soap/Water) 3. Do NOT use Ethanol Skin->ActionSkin Powder or Liquid ActionEye 1. Eye Wash Station (15 mins) 2. Hold Eyelids Open 3. Seek Medical Attn Eye->ActionEye Immediate ActionInhale 1. Move to Fresh Air 2. If wheezing: Medical Emergency Inhale->ActionInhale Dust/Vapor Waste Reaction Waste Halogen Contains Halogens? (DCM, Chloroform) Waste->Halogen Bin1 Halogenated Waste Halogen->Bin1 Yes Bin2 Non-Halogenated Organic Halogen->Bin2 No (Standard)

Figure 1: Incident Response and Waste Disposal Decision Tree. Note that ethanol should not be used to wash skin as it may increase the absorption of the ester.

Part 5: Waste Disposal & Decontamination

Disposal Classification: Methyl 3-(2-aminothiazol-5-yl)propanoate contains Nitrogen and Sulfur but no Halogens (unless mixed with solvents like DCM).

  • Solid Waste: Dispose of contaminated gloves and paper towels in "Hazardous Solid Waste" (double-bagged).

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste streams.

Spill Cleanup (Solid):

  • Do not dry sweep (creates dust).

  • Cover with a wet paper towel (water or ethanol) to dampen.

  • Scoop into a waste container.

  • Clean surface with a mild detergent solution (soap/water) to remove residues; follow with an ethanol wipe to ensure no organic film remains.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). 2-Aminothiazole Compound Summary. National Library of Medicine. (Used for analog hazard data).[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[9] Toxic and Hazardous Substances: Hazard Communication Standard.

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.

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